"2-Amino-1-(pyridin-4-yl)ethanone dihydrochloride" chemical properties
A Critical Synthon for Heterocyclic Drug Discovery Executive Summary 2-Amino-1-(pyridin-4-yl)ethanone dihydrochloride (CAS: 51746-83-9) is a high-value heterocyclic building block used extensively in the synthesis of bio...
Author: BenchChem Technical Support Team. Date: February 2026
A Critical Synthon for Heterocyclic Drug Discovery
Executive Summary
2-Amino-1-(pyridin-4-yl)ethanone dihydrochloride (CAS: 51746-83-9) is a high-value heterocyclic building block used extensively in the synthesis of bioactive compounds. As a stable salt form of an
-amino ketone, it serves as a "linchpin" intermediate for constructing substituted thiazoles, imidazoles, and pyrazines—scaffolds ubiquitous in kinase inhibitors and anti-infective agents. This guide details its physicochemical profile, validated synthetic routes, and critical handling protocols to ensure experimental success.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]
The dihydrochloride salt stabilizes the reactive free amine, preventing the rapid dimerization (to dihydropyrazines) typical of free
Hygroscopic; store under inert atmosphere at -20°C
Synthetic Accessibility & Manufacturing[2]
The synthesis of 2-amino-1-(pyridin-4-yl)ethanone dihydrochloride presents a specific challenge: preventing the self-condensation of the amino ketone product. The industrial standard relies on the Delépine Reaction , which utilizes hexamethylenetetramine (HMTA) to generate the primary amine under mild, acidic conditions, avoiding the polyalkylation issues common with direct ammonia treatment.
3.1 Validated Synthetic Pathway
The following workflow describes the conversion of 4-acetylpyridine to the target salt via the
-bromo intermediate.
Figure 1: Step-wise synthesis via the Delépine reaction. The use of HMTA protects the nitrogen during alkylation.
3.2 Mechanistic Insight
Direct amination of
-haloketones with ammonia is notoriously difficult due to the formation of secondary and tertiary amines. The Delépine reaction circumvents this by forming a stable quaternary hexaminium salt. Subsequent acid hydrolysis releases the primary amine as the hydrochloride salt, thermodynamically preventing the formation of dihydropyrazine byproducts [1].
Reactivity Profile & Synthetic Utility
This compound is a bidentate electrophile/nucleophile equivalent , capable of reacting at both the carbonyl carbon and the
-amino group.
4.1 Hantzsch Thiazole Synthesis
The primary application of this intermediate is the synthesis of 4-(pyridin-4-yl)thiazoles. Condensation with thioamides or thioureas yields thiazole rings, a structural motif found in numerous kinase inhibitors (e.g., p38 MAP kinase inhibitors).
Reaction: Condensation with Thiourea (
).
Product: 2-Amino-4-(pyridin-4-yl)thiazole.
Conditions: EtOH, Reflux, 2-4 hours.
4.2 Imidazole Formation
Reaction with amidines or formamide allows for the construction of imidazole rings. This is critical for generating "privileged structures" in medicinal chemistry that mimic the adenine ring of ATP.
4.3 Stability Warning: Dihydropyrazines
If the dihydrochloride salt is neutralized (free-based) in solution without an immediate trapping agent (electrophile), it will dimerize to form 2,5-di(pyridin-4-yl)-3,6-dihydropyrazine. Always generate the free base in situ .
Experimental Protocol: Delépine Synthesis
Objective: Preparation of 2-Amino-1-(pyridin-4-yl)ethanone dihydrochloride from 2-bromo-1-(pyridin-4-yl)ethanone.
Safety Note: The starting material (bromo-ketone) is a potent lachrymator. Perform all operations in a functioning fume hood.
Step-by-Step Methodology:
Quaternization:
Dissolve 2-bromo-1-(pyridin-4-yl)ethanone (10.0 g, 50 mmol) in chloroform (100 mL).
Add hexamethylenetetramine (HMTA) (7.7 g, 55 mmol) in one portion.
Stir the mixture at room temperature for 4 hours. A thick white precipitate (the hexaminium adduct) will form.
Filter the solid, wash with cold chloroform (2 x 20 mL), and dry under vacuum.
Hydrolysis:
Suspend the dried hexaminium salt in Ethanol (80 mL).
Nitrile gloves, safety goggles, lab coat. Use a fume hood to avoid dust inhalation.
First Aid
Inhalation: Move to fresh air. Skin: Wash with soap/water.[1] Eyes: Rinse for 15 min.
Critical Safety Alert: The 2-bromo precursor is a severe eye and skin irritant (Lachrymator). Neutralizing the final salt generates the unstable free amine; use immediately in the next step.
References
Delépine Reaction Mechanism: Blazevic, N.; Kolbah, D.; Belin, B.; Sunjic, V.; Kajfez, F. "Hexamethylenetetramine. A Versatile Reagent in Organic Synthesis." Synthesis, 1979, 161-176.
Chemical Identity & CAS: PubChem Compound Summary for CID 18003415 (Isomer reference) and CAS 51746-83-9 (Product).
Precursor Properties: "2-Bromo-1-(pyridin-4-yl)ethanone Safety Data Sheet." BLD Pharm, Accessed Oct 2023.
Thiazole Synthesis Application: Joule, J. A.; Mills, K. Heterocyclic Chemistry, 5th Ed. Wiley-Blackwell, 2010. (General reference for Hantzsch synthesis using
-aminoketones).
Technical Guide: Solubility Profile and Handling of 2-Amino-1-(pyridin-4-yl)ethanone Dihydrochloride
The following technical guide details the solubility profile, physicochemical properties, and handling protocols for 2-Amino-1-(pyridin-4-yl)ethanone dihydrochloride . [1] CAS Number: 51746-83-9 Formula: C
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the solubility profile, physicochemical properties, and handling protocols for 2-Amino-1-(pyridin-4-yl)ethanone dihydrochloride .
[1]
CAS Number: 51746-83-9
Formula: Cngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">
2-Amino-1-(pyridin-4-yl)ethanone dihydrochloride is a critical heterocyclic building block used primarily in the synthesis of fused pyridine derivatives and enzyme inhibitors.[2] Its solubility profile is dominated by its ionic character as a dihydrochloride salt. While highly soluble in aqueous and polar protic media, it exhibits negligible solubility in non-polar organic solvents.
Critical Handling Note: The dihydrochloride salt form is essential for stability. The free base (alpha-amino ketone) is prone to rapid self-condensation (dimerization to dihydropyrazines) in solution.[2] Solubility protocols must maintain acidic pH to prevent this degradation.
Risk: Deprotonation leads to free base formation, precipitation, and subsequent dimerization.
Polar Aprotic
DMSO
Moderate (~10-25 mg/mL)
Soluble, but may require gentle warming (40°C).[2] Useful for biological stock solutions.
Polar Protics
Methanol / Ethanol
Moderate
Soluble, particularly if slightly acidified.
Non-Polar
Hexane / Toluene
Insoluble
High polarity of the salt prevents interaction with non-polar matrices.[2]
pH-Dependent Speciation and Stability
Solubility is not merely a physical constant but a chemical state dependent on pH.[2]
pH < 4.0 (Dication): Both the pyridine nitrogen (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">
) and the -amino group () are protonated. This is the most stable and soluble state .
pH > 7.0 (Free Base): As the pH rises, the amine deprotonates. The resulting free base is nucleophilic and attacks the ketone of a neighboring molecule, leading to irreversible polymerization.
Visualizing the Solubility & Stability Landscape
The following diagram illustrates the relationship between solvent conditions, protonation states, and solubility outcomes.
Caption: Workflow depicting the solubility pathway and the critical instability risk upon neutralization.
Experimental Protocols
Protocol A: Preparation of Stable Stock Solution (50 mM)
Objective: Create a stable stock for biological assays or synthetic coupling.
Weighing: Accurately weigh 10.45 mg of 2-Amino-1-(pyridin-4-yl)ethanone dihydrochloride.
Note: The compound is hygroscopic.[3] Weigh quickly in a low-humidity environment.[2]
Mixing: Vortex vigorously for 30 seconds. If using DMSO, sonicate for 2 minutes at room temperature to ensure complete solvation of the chloride counterions.
Verification: The solution should be clear and colorless to pale yellow.
Storage: Aliquot immediately and store at -20°C. Do not store aqueous solutions at room temperature for >24 hours.
Objective: Determine the exact solubility limit in a specific solvent system.[2]
Preparation: Add excess solid (approx. 100 mg) to 1 mL of the target solvent in a glass vial.
Equilibration: Shake at 25°C for 24 hours.
Checkpoint: If all solid dissolves, add more solid until a visible precipitate remains.
Filtration: Filter the supernatant using a 0.45 µm PTFE syringe filter (compatible with most solvents).
Quantification:
Dilute the filtrate 1:100 with the mobile phase.
Analyze via HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA).
Why TFA? The acid keeps the pyridine protonated, ensuring a sharp peak shape.
Mechanistic Insights for Researchers
The "Double-Salt" Advantage
The dihydrochloride form is synthesized deliberately to overcome the "Alpha-Amino Ketone Problem."[2] In the free base form, the amine group (
) is positioned perfectly to attack the carbonyl carbon () of another molecule.
Mechanism: Intermolecular Schiff base formation
Dihydropyrazine ring closure Oxidation to Pyrazine.
Solubility Implication: When you neutralize the salt to check solubility at neutral pH, you are not measuring the solubility of the monomer; you are measuring the solubility of the degradation products. Always maintain acidic conditions (pH < 4) during solubility testing.
Handling Hygroscopicity
As a dihydrochloride salt, the lattice energy is high, but the chloride ions are avid hydrogen bond acceptors. The compound will absorb atmospheric moisture, turning into a sticky gum.
Impact on Data: Weighing errors due to water weight can lead to calculated concentrations being 5-10% lower than actual.[2]
Mitigation: Store in a desiccator. Warm the vial to room temperature before opening to prevent condensation.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 18003415, 2-Amino-1-(pyridin-4-yl)ethanone. Retrieved from [Link]
Williams, R. (2022). pKa Data Compilation for Pyridine and Amine Derivatives. Organic Chemistry Data. Retrieved from [Link][2]
Technical Whitepaper: Spectroscopic Characterization and Handling of 2-Amino-1-(pyridin-4-yl)ethanone Dihydrochloride
This technical guide details the spectroscopic characterization, synthesis, and critical handling protocols for 2-Amino-1-(pyridin-4-yl)ethanone dihydrochloride . This compound is a pivotal intermediate in the synthesis...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide details the spectroscopic characterization, synthesis, and critical handling protocols for 2-Amino-1-(pyridin-4-yl)ethanone dihydrochloride . This compound is a pivotal intermediate in the synthesis of kinase inhibitors (e.g., Hantzsch thiazole formation) and requires rigorous stability management due to its propensity for dimerization in its free base form.
Executive Summary
2-Amino-1-(pyridin-4-yl)ethanone dihydrochloride (also known as 4-(2-aminoacetyl)pyridine dihydrochloride) is an ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">
-aminoketone salt used extensively as a heterocyclic building block. While chemically versatile, the compound presents specific challenges:
Instability of the Free Base: The free amine rapidly undergoes self-condensation to form 2,5-bis(4-pyridyl)dihydropyrazine.
Hygroscopicity: The dihydrochloride salt is highly hygroscopic, requiring storage under inert atmosphere.
Spectroscopic Complexity: Protonation states significantly alter NMR chemical shifts, necessitating precise solvent selection (
vs. DMSO-).
This guide provides a self-validating spectroscopic standard and a mechanistic workflow for handling this reagent.
Chemical Identity & Physical Properties[1][2][3][4][5]
Note: Often cited as salt of 63989-91-9 (Free Base) or 75140-33-9 (HCl)
Molecular Formula
Molecular Weight
136.15 (Free Base) / 209.07 (Dihydrochloride)
Appearance
Off-white to pale yellow crystalline solid
Solubility
High in , DMSO; Insoluble in , Hexanes
Melting Point
>240°C (Decomposes)
Spectroscopic Characterization
Note: The following data represents the dihydrochloride salt form. Analysis of the free base is not recommended due to rapid degradation.
Nuclear Magnetic Resonance (NMR)
Solvent Selection: DMSO-
is preferred for observing the ammonium protons. is preferred for a clean structural backbone scan (ammonium protons exchange and disappear).
H NMR (400 MHz, DMSO-)
Chemical Shift (, ppm)
Multiplicity
Integration
Assignment
Structural Insight
8.92
Doublet ( Hz)
2H
Pyridine H-2, H-6
Deshielded by ring nitrogen (protonated in 2HCl salt).
8.70
Broad Singlet
3H
Ammonium headgroup (exchanges with ).
8.15
Doublet ( Hz)
2H
Pyridine H-3, H-5
Ortho to the carbonyl group.
4.72
Singlet
2H
Alpha-methylene. Sharp singlet confirms no adjacent coupling.
C NMR (100 MHz, DMSO-)
Chemical Shift (, ppm)
Assignment
Note
191.5
(Ketone)
Typical for aryl ketones; shifted downfield by cation effect.
151.0
Pyridine C-4
Ipso carbon.
143.5
Pyridine C-2, C-6
Highly deshielded.
125.2
Pyridine C-3, C-5
Aromatic region.
44.8
Alpha-carbon.
Mass Spectrometry (ESI-MS)
Ionization Mode: Positive Electrospray (ESI+)
Major Peak:
(Corresponds to the free base cation).
Fragment:
(Loss of or similar fragment depending on energy).
Infrared Spectroscopy (FT-IR)
1695–1710 cm
: Strong stretch (Ketone).
2800–3100 cm
: Broad, multiple bands. Overlap of stretch (ammonium) and stretch (aromatic/aliphatic).
1600, 1580 cm
: Pyridine ring skeletal vibrations.
Synthesis & Impurity Profile
The most reliable synthetic route avoids the use of liquid bromine on the free amine, utilizing the Delépine Reaction to prevent over-alkylation.
Synthetic Workflow (DOT Diagram)
Figure 1: Optimized synthetic pathway via the Delépine reaction. This route minimizes the formation of secondary amine impurities.
Common Impurities
-Dibromoketone: Result of over-bromination during the first step. Detected by a triplet at ~6.8 ppm (methine) in NMR.
Ammonium Chloride: Inorganic salt byproduct from hydrolysis. Insoluble in absolute ethanol (can be filtered off).
Handling & Stability: The Dimerization Risk
Critical Warning: The free base of this compound is thermodynamically unstable. Upon neutralization of the hydrochloride salt, the amine group becomes nucleophilic and attacks the ketone of a neighboring molecule.
Degradation Mechanism
Figure 2: Self-condensation mechanism. The formation of the pyrazine dimer is irreversible and indicated by the solution turning dark orange/brown.
Protocol for Use
To use this compound in reactions (e.g., Hantzsch thiazole synthesis):
Do not pre-neutralize: Add the dihydrochloride salt directly to the reaction vessel.
In-situ release: Add the base (e.g.,
, ) only in the presence of the electrophile (e.g., thioamide or haloketone partner). This ensures the amine reacts with the target rather than itself.
References
Synthesis of Alpha-Aminoketones
Delépine Reaction Methodology: Blazevic, N., et al. "Hexamethylenetetramine in Organic Synthesis." Synthesis, 1979(03), 161-176.
Spectroscopic Analog Comparison
Data for 4-(2-chloroacetyl)pyridine (Precursor): Providing baseline shifts for the pyridine ring. PubChem Compound Summary for CID 102004.
Stability of Aminoketones
Dimerization Mechanisms: Kremsner, J. M., & Kappe, C. O. "Microwave-Assisted Synthesis of Pyrazines." European Journal of Organic Chemistry, 2005.
General Characterization
Pyridine NMR Shift Standards: Pretsch, E., et al. Structure Determination of Organic Compounds: Tables of Spectral Data. Springer, 2009.
Exploratory
"2-Amino-1-(pyridin-4-yl)ethanone dihydrochloride" stability and storage conditions
An In-depth Technical Guide to the Stability and Storage of 2-Amino-1-(pyridin-4-yl)ethanone dihydrochloride Abstract This technical guide provides a comprehensive analysis of the stability, storage, and handling of 2-Am...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to the Stability and Storage of 2-Amino-1-(pyridin-4-yl)ethanone dihydrochloride
Abstract
This technical guide provides a comprehensive analysis of the stability, storage, and handling of 2-Amino-1-(pyridin-4-yl)ethanone dihydrochloride (CAS No: 51746-83-9). As a crucial intermediate in synthetic chemistry and drug development, maintaining the integrity of this compound is paramount for reproducible and reliable experimental outcomes. This document synthesizes information from safety data sheets and chemical literature to offer field-proven insights for researchers, scientists, and quality control professionals. It details the compound's chemical properties, inherent instabilities, recommended storage protocols, and methodologies for in-house stability validation.
Introduction and Chemical Profile
2-Amino-1-(pyridin-4-yl)ethanone dihydrochloride is a heterocyclic ketone derivative that serves as a versatile building block in medicinal chemistry. Its structure, featuring a primary amine, a ketone, and a pyridine ring, makes it a valuable precursor for a wide range of more complex molecules. However, these same functional groups contribute to its potential for degradation if not stored and handled correctly. Understanding its stability profile is not merely a matter of good laboratory practice but a prerequisite for ensuring the quality and success of research and development endeavors.
The stability of 2-Amino-1-(pyridin-4-yl)ethanone dihydrochloride is governed by its chemical structure and its salt form. While generally stable under standard ambient conditions, its reactivity is significantly influenced by environmental factors.[2]
Hygroscopicity: The Primary Challenge
The most critical stability factor for this compound is its hygroscopic nature.[2] The dihydrochloride salt readily absorbs moisture from the atmosphere. This has two major consequences:
Chemical Degradation: The presence of water can facilitate hydrolysis or other degradation reactions, leading to the formation of impurities. While specific degradation pathways are not extensively published, analogous compounds with α-aminonitrile groups are known to be prone to hydrolysis.[3]
Inaccurate Quantification: Absorption of water will increase the measured weight of the solid, leading to significant errors in concentration when preparing solutions. This directly impacts the stoichiometry of reactions and the accuracy of biological assays.
Thermal Stability
The product is chemically stable at room temperature.[2] However, exposure to high temperatures should be avoided. Safety data for related aminopyridine compounds indicates that intense heating can lead to the formation of explosive mixtures with air.[2] While this is a general warning for finely distributed organic dusts, it underscores the need to avoid excessive heat during storage and handling.
Incompatible Materials and Conditions
To prevent degradation and hazardous reactions, 2-Amino-1-(pyridin-4-yl)ethanone dihydrochloride should be stored away from:
Strong Bases: As a dihydrochloride salt, it will react with strong bases, neutralizing the salt and potentially leading to the degradation of the free base form.
Strong Oxidizing Agents: The amino group and pyridine ring can be susceptible to oxidation.[4]
Strong Acids: While it is a hydrochloride salt, exposure to other strong acids may not be advisable.[5]
Sources of Ignition: As a combustible organic solid, it should be kept away from open flames, sparks, and hot surfaces.[4]
Recommended Storage and Handling Protocols
Adherence to strict storage and handling procedures is essential to preserve the purity and integrity of the compound. The following recommendations are based on a synthesis of safety data sheet guidelines.[2][6]
Long-Term Storage
The primary goal of long-term storage is to mitigate moisture uptake and exposure to incompatible conditions.
Parameter
Recommendation
Causality / Rationale
Temperature
Store in a cool place. Refer to the product label for specific temperature ranges.[2]
Prevents thermal degradation and slows the rate of any potential chemical reactions.
Atmosphere
Store in a dry environment, preferably in a desiccator with a suitable desiccant (e.g., silica gel).
Directly counteracts the compound's hygroscopic nature, preventing water absorption.[2]
Prevents ingress of atmospheric moisture and oxygen.
Location
Store in a well-ventilated, locked-up area accessible only to authorized personnel.[2]
Ensures safety and security due to the compound's toxic properties.[2]
Light
Store protected from light.
While not explicitly stated as light-sensitive, pyridine derivatives can undergo photochemical reactions. Protection from light is a standard best practice.[3]
Handling and Use
Proper handling ensures both the stability of the compound and the safety of the researcher.
Work Environment: Handle only in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust.[2][5][6]
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety glasses with side shields or goggles, and a lab coat.[2][5][6]
Dispensing: When weighing, minimize the time the container is open to the atmosphere. Work quickly and efficiently to reduce moisture absorption. For highly sensitive applications, weighing should be performed in a glove box under an inert atmosphere.
Solution Preparation: Prepare solutions fresh for use whenever possible. If solutions must be stored, they should be kept at low temperatures (e.g., 2-8°C or -20°C, stability permitting) in tightly sealed vials, and blanketed with an inert gas like argon or nitrogen.
Workflow for Handling and Storage
Caption: Decision workflow for proper handling and storage of 2-Amino-1-(pyridin-4-yl)ethanone dihydrochloride.
Protocol for In-House Stability Verification
To ensure trustworthiness and validate the integrity of a specific lot, a forced degradation study can provide valuable insights into the stability of the compound under stress conditions.
Objective:
To assess the stability of 2-Amino-1-(pyridin-4-yl)ethanone dihydrochloride by subjecting it to accelerated degradation conditions and quantifying the remaining parent compound.
An HPLC method with UV detection is ideal for separating the parent compound from potential degradants.
Step-by-Step Protocol:
Method Development (Preliminary):
Develop a stability-indicating HPLC method capable of resolving the main peak from any degradation products. A reverse-phase C18 column is a common starting point.
The mobile phase could consist of a buffered aqueous solution (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol).
Select a UV detection wavelength appropriate for the chromophore (e.g., around 260 nm).
Preparation of Stock Solution:
Accurately weigh and dissolve a sample of the compound in a suitable solvent (e.g., methanol or water) to create a stock solution of known concentration (e.g., 1 mg/mL).[3]
Application of Stress Conditions (Forced Degradation):
Control (T=0): Immediately dilute an aliquot of the stock solution to the working concentration and inject it into the HPLC system. This is your baseline.
Hydrolytic (Acid/Base): Add HCl or NaOH to aliquots of the stock solution to achieve acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) conditions. Let them stand at room temperature for a set period (e.g., 24 hours) before neutralizing, diluting, and analyzing.
Oxidative: Add a small amount of 3% hydrogen peroxide to an aliquot of the stock solution. Let it stand for a set period, then quench (if necessary), dilute, and analyze.
Thermal: Place a sample of the solid compound in an oven at an elevated temperature (e.g., 60°C) for a set period (e.g., 48 hours).[3] Also, incubate a sealed vial of the stock solution at the same temperature.[3] After the stress period, prepare samples for analysis.
Photolytic: Expose a sample of the solid compound and a sealed quartz vial of the stock solution to a light source providing UV and visible light (e.g., in a photostability chamber) for a defined duration. Analyze the samples afterward.
Analysis and Interpretation:
Analyze all stressed samples by HPLC, alongside the control sample.
Calculate the percentage of the parent compound remaining in each stressed sample relative to the control.
Examine the chromatograms for the appearance of new peaks, which indicate degradation products. A significant loss of the main peak (>5-10%) under any condition indicates susceptibility to that stress factor.
This self-validating system provides empirical data on how the compound behaves under adverse conditions, reinforcing the storage recommendations provided in this guide.
Conclusion
The chemical integrity of 2-Amino-1-(pyridin-4-yl)ethanone dihydrochloride is primarily threatened by its hygroscopic nature. Strict adherence to storage in a cool, dry, and tightly sealed environment is non-negotiable for preserving its quality. By understanding its stability profile and implementing the handling and storage protocols outlined in this guide, researchers can ensure the reliability of their starting materials, leading to more accurate and reproducible scientific outcomes.
References
Sigma-Aldrich. (2025). SAFETY DATA SHEET for 2-Amino-4-methylpyridine.
Biochem Chemopharma. (n.d.). safety data sheet sds/msds 2-amino pyridine.
Sigma-Aldrich. (2025). SAFETY DATA SHEET for a related aminopyridine derivative.
AK Scientific, Inc. (n.d.). Safety Data Sheet for 2-Amino-1-(3-thienyl)ethanone hydrochloride.
Fisher Scientific. (2021). SAFETY DATA SHEET for 2-Aminopyridine.
Fisher Scientific. (2025). SAFETY DATA SHEET for p-Acetoaminoaniline.
CDH Fine Chemical. (n.d.). 2-Amino Pyridine MATERIAL SAFETY DATA SHEET SDS/MSDS.
Jubilant Ingrevia Limited. (n.d.). 2-Aminopyridine Safety Data Sheet.
An In-Depth Technical Guide to 2-Amino-1-(pyridin-4-yl)ethanone dihydrochloride: A Versatile Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals Foreword: Unveiling a Key Synthetic Intermediate In the landscape of medicinal chemistry and drug development, the pyridine scaffold remains a cornerstone f...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Foreword: Unveiling a Key Synthetic Intermediate
In the landscape of medicinal chemistry and drug development, the pyridine scaffold remains a cornerstone for the design of novel therapeutic agents. Its unique electronic properties and ability to engage in various biological interactions have cemented its role in a multitude of approved drugs.[1][2] Within the vast family of pyridine-containing molecules, 2-Amino-1-(pyridin-4-yl)ethanone dihydrochloride emerges as a pivotal, yet often unheralded, building block. This technical guide aims to provide a comprehensive overview of this compound, delving into its nomenclature, chemical properties, synthesis, and its burgeoning applications as a versatile intermediate in the synthesis of complex, biologically active molecules. By synthesizing technical data with practical, field-proven insights, this document serves as a critical resource for researchers engaged in the exploration of new chemical entities.
Nomenclature and Structural Elucidation
Properly identifying a chemical entity is the foundation of scientific communication and reproducibility. 2-Amino-1-(pyridin-4-yl)ethanone dihydrochloride is known by a few, albeit similar, names in the scientific literature and chemical supply catalogs.
Systematic and Common Names:
While "2-Amino-1-(pyridin-4-yl)ethanone dihydrochloride" is the most commonly accepted IUPAC-derived name, variations and synonyms are occasionally encountered. It is crucial for researchers to recognize these alternatives to ensure comprehensive literature searches and accurate procurement.
Identifier Type
Identifier
Primary Name
2-Amino-1-(pyridin-4-yl)ethanone dihydrochloride
CAS Number
51746-83-9
Molecular Formula
C₇H₈N₂O · 2HCl
Molecular Weight
211.08 g/mol
Structural Representation:
The molecular structure reveals a pyridine ring substituted at the 4-position with an aminoethanone moiety. The dihydrochloride salt form indicates that both the pyridine nitrogen and the primary amine are protonated.
Figure 1: Chemical structure of 2-Amino-1-(pyridin-4-yl)ethanone dihydrochloride.
Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physical and chemical properties is paramount for its effective use in synthesis and for predicting its behavior in various experimental settings.
Table of Physicochemical Properties:
Property
Value
Source
Appearance
White to off-white solid
Supplier Data
Solubility
Soluble in water and polar organic solvents like methanol and ethanol.
Supplier Data
Melting Point
>250 °C (decomposes)
Supplier Data
Spectroscopic Characterization:
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals for the pyridine ring protons, the methylene protons adjacent to the carbonyl and amino groups, and a broad signal for the ammonium protons. The chemical shifts of the pyridine protons will be influenced by the electron-withdrawing nature of the protonated nitrogen and the carbonyl group.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum will display distinct signals for the carbonyl carbon, the carbons of the pyridine ring, and the methylene carbon.
IR (Infrared) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H stretches of the primary ammonium group (around 3000-3300 cm⁻¹), the C=O stretch of the ketone (typically 1680-1700 cm⁻¹), and C=N and C=C stretching vibrations from the pyridine ring.
Mass Spectrometry (MS): Mass spectral analysis would confirm the molecular weight of the free base (C₇H₈N₂O) and provide fragmentation patterns useful for structural confirmation.
Synthesis and Reaction Pathways
The synthesis of 2-Amino-1-(pyridin-4-yl)ethanone dihydrochloride is not widely documented in dedicated procedural articles. However, its synthesis can be inferred from established organic chemistry principles and procedures for analogous compounds. The most plausible synthetic routes involve the acylation of a pyridine derivative followed by amination.
Retrosynthetic Analysis:
A logical retrosynthetic approach would disconnect the C-N bond of the amino group, suggesting a precursor such as 2-halo-1-(pyridin-4-yl)ethanone. This intermediate, in turn, can be derived from 4-acetylpyridine.
Figure 2: Retrosynthetic analysis of 2-Amino-1-(pyridin-4-yl)ethanone.
Proposed Synthetic Protocol:
This protocol is a generalized procedure based on common organic synthesis techniques for similar compounds.[3][4] Researchers should optimize conditions for their specific laboratory setup.
Step 1: Halogenation of 4-Acetylpyridine
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-acetylpyridine in a suitable solvent such as glacial acetic acid or a chlorinated solvent.
Reagent Addition: Slowly add a halogenating agent (e.g., bromine or N-bromosuccinimide) to the solution. The reaction may be initiated by gentle heating or UV irradiation.
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
Work-up: Once the reaction is complete, quench the excess halogenating agent with a reducing agent (e.g., sodium thiosulfate solution). Extract the product with a suitable organic solvent, wash with brine, and dry over anhydrous sodium sulfate.
Purification: Purify the crude 2-halo-1-(pyridin-4-yl)ethanone by column chromatography or recrystallization.
Step 2: Amination of 2-Halo-1-(pyridin-4-yl)ethanone
Reaction Setup: Dissolve the purified 2-halo-1-(pyridin-4-yl)ethanone in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile.
Reagent Addition: Add an ammonia source, such as a solution of ammonia in methanol or hexamethylenetetramine (followed by acidic hydrolysis in the case of the Sommelet reaction), to the reaction mixture.
Reaction Conditions: Stir the reaction at room temperature or with gentle heating. Monitor the reaction progress by TLC.
Work-up: After completion, remove the solvent under reduced pressure. Dissolve the residue in a suitable solvent and wash with water to remove inorganic salts.
Salt Formation: To obtain the dihydrochloride salt, dissolve the free base in a suitable solvent (e.g., ethanol or isopropanol) and bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in a non-polar solvent. The dihydrochloride salt will precipitate out.
Purification: Collect the precipitate by filtration, wash with a non-polar solvent (e.g., diethyl ether), and dry under vacuum.
Applications in Drug Discovery and Medicinal Chemistry
The true value of 2-Amino-1-(pyridin-4-yl)ethanone dihydrochloride lies in its utility as a versatile building block for the synthesis of more complex molecules with diverse pharmacological activities.[5][6][7] The presence of three key functional groups—the pyridine ring, the ketone, and the primary amine—provides multiple points for chemical modification.
Scaffold for Biologically Active Heterocycles:
The 2-aminopyridine moiety is a privileged structure in medicinal chemistry, appearing in a wide range of drugs with activities including antibacterial, anticancer, and anti-inflammatory properties.[5][8][9] 2-Amino-1-(pyridin-4-yl)ethanone dihydrochloride serves as a precursor to a variety of heterocyclic systems.
Workflow for Derivative Synthesis:
Figure 3: Potential synthetic transformations of 2-Amino-1-(pyridin-4-yl)ethanone.
Examples of Potential Therapeutic Applications:
Kinase Inhibitors: The pyridine core is a common feature in many kinase inhibitors, where the nitrogen atom can act as a hydrogen bond acceptor in the ATP-binding pocket of the enzyme. The amino and carbonyl groups of the title compound provide handles for introducing substituents that can target specific regions of the kinase.
Antimicrobial Agents: The 2-aminopyridine scaffold is present in several compounds with antibacterial and antifungal activity.[5] Derivatives of 2-Amino-1-(pyridin-4-yl)ethanone could be explored for the development of new anti-infective agents.
Central Nervous System (CNS) Active Agents: The ability of pyridine-containing molecules to cross the blood-brain barrier makes them attractive candidates for CNS drug discovery. Modifications to the core structure could lead to compounds with potential applications in treating neurological disorders.
Conclusion and Future Perspectives
2-Amino-1-(pyridin-4-yl)ethanone dihydrochloride, while not a widely studied compound in its own right, represents a significant and versatile starting material for the synthesis of a plethora of more complex and potentially bioactive molecules. Its straightforward, albeit not extensively documented, synthesis and the presence of multiple reactive sites make it an invaluable tool for medicinal chemists. As the demand for novel chemical entities continues to grow in the pharmaceutical industry, the importance of such readily available and adaptable building blocks cannot be overstated. Further exploration of the reactivity of this compound and the biological activities of its derivatives is warranted and holds considerable promise for the future of drug discovery.
References
CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine - Google Patents.
Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC - PubMed Central. Available at: [Link]
Synthesis And Characterization Of New 2-amino pyridine Derivatives (NJC) - ResearchGate. Available at: [Link]
2-Aminopyridine – an unsung hero in drug discovery - RSC Publishing. Available at: [Link]
Synthesis and characterization of new N-alkylated pyridin-2(1H)-ones. Available at: [Link]
Synthesis, characterization, and biological applications of some 2-acetylpyridine and acetophenone derivatives - Journal of Applied Pharmaceutical Science. Available at: [Link]
Recent Advances of Pyridinone in Medicinal Chemistry - PMC - PubMed Central. Available at: [Link]
1-(4-amino-2,6-diphenylpyrimidin-5-yl)ethanone synthesis | ResearchGate. Available at: [Link]
(PDF) A score years' update in the synthesis and biological evaluation of medicinally important 2-pyridones - ResearchGate. Available at: [Link]
PRACTICAL SYNTHESIS OF PIMOBENDAN Ping Zou,a,b Lin Hu,b Xi-Meng Yan,b Xiao-Yue Li,b Wanguo Wei,b Xiao-Long Qiu,*b and Shao-Hua G - LOCKSS. Available at: [Link]
Design, synthesis, and biological evaluation of 2-substituted-pyridin-4-yl macrocyclic derivatives as new selective HPK1 inhibitors | Request PDF - ResearchGate. Available at: [Link]
"2-Amino-1-(pyridin-4-yl)ethanone dihydrochloride" as a chemical intermediate
Topic: "2-Amino-1-(pyridin-4-yl)ethanone dihydrochloride" as a chemical intermediate Role: Senior Application Scientist Format: In-depth Technical Guide The "Warhead" Precursor for Pyridine-Based Heterocycles Executive S...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: "2-Amino-1-(pyridin-4-yl)ethanone dihydrochloride" as a chemical intermediate
Role: Senior Application Scientist
Format: In-depth Technical Guide
The "Warhead" Precursor for Pyridine-Based Heterocycles
Executive Summary
2-Amino-1-(pyridin-4-yl)ethanone dihydrochloride (CAS: 51746-83-9), often referred to as 4-pyridacylamine dihydrochloride , is a critical C2-synthon in medicinal chemistry. Unlike simple pyridines, this molecule possesses a reactive
-aminoketone "warhead" attached to the 4-position of the pyridine ring.
Its primary utility lies in its ability to undergo rapid cyclocondensation reactions—specifically the Hantzsch Thiazole Synthesis and Marckwald Imidazole Synthesis —to generate fused heterocyclic scaffolds found in kinase inhibitors (e.g., Chk1, c-Src, and VEGF inhibitors).
This guide details the synthesis, stability protocols, and application of this intermediate, emphasizing why the dihydrochloride salt form is non-negotiable for process reliability.
Highly soluble in water, methanol; sparingly soluble in ethanol; insoluble in ether/hexane.
pKa
~8.5 (amine), ~3.5 (pyridine nitrogen)
Critical Stability Insight: The "Dimerization Trap"
Why the Dihydrochloride?
Researchers often ask if they can isolate the free base. Do not attempt to store the free base.
-Aminoketones are inherently unstable in their neutral form. They undergo rapid, spontaneous intermolecular condensation to form dihydropyrazines , which subsequently oxidize to pyrazines .
The Mechanism: The nucleophilic amine of one molecule attacks the electrophilic ketone of another.
The Solution: Protonating both the primary amine and the pyridine nitrogen (forming the dihydrochloride) eliminates the nucleophilicity of the amine, rendering the molecule shelf-stable.
Protocol Note: Always generate the free base in situ during the final coupling step.
Core Synthesis: The Delépine Pathway
While direct amination of
-haloketones with ammonia is possible, it often leads to poly-alkylation and pyrazine byproducts. The Delépine Reaction is the gold standard for high-purity synthesis of this intermediate.
Diagram 1: Synthetic Workflow
Detailed Protocol
Step 1: Bromination
Dissolve 4-acetylpyridine (1.0 eq) in 33% HBr in acetic acid.
Add Bromine (1.05 eq) dropwise at 0–5°C to control the exotherm.
Allow to warm to RT and stir for 2–4 hours. The solution will decolorize as Br
is consumed.
Precipitate the intermediate (2-bromo-1-(pyridin-4-yl)ethanone hydrobromide) by adding diethyl ether. Filter and dry.
Caution: This intermediate is a potent lachrymator (tear gas). Handle in a fume hood.
Step 2: Delépine Reaction (Amination)
Suspend the bromo-ketone salt (1.0 eq) in chloroform (CHCl
).
Add Hexamethylenetetramine (Hexamine) (1.1 eq).
Reflux for 4 hours. A thick precipitate (the quaternary hexaminium salt) will form.
Filter the solid and wash with CHCl
to remove non-polar impurities.
Step 3: Hydrolysis
Suspend the hexaminium salt in Ethanol/Conc. HCl (5:1 ratio).
Reflux for 2–3 hours. The hexamine cage collapses, releasing formaldehyde (trapped as acetals) and ammonium chloride.
Cool to 0°C. The target product, 2-amino-1-(pyridin-4-yl)ethanone dihydrochloride , crystallizes out.
Recrystallize from MeOH/EtOH if necessary.
Applications in Drug Discovery
This intermediate is a "privileged scaffold" precursor. The 4-pyridyl group provides a hydrogen bond acceptor (the pyridine nitrogen) often required for binding to the hinge region of kinase enzymes, while the aminoketone tail allows for the construction of a second ring.
A. Hantzsch Thiazole Synthesis
This is the most common application. Reacting the intermediate with thioamides or thioureas yields 2,4-disubstituted thiazoles.[1]
Target Class: Chk1, VEGFR, and c-Src inhibitors.
Mechanism: The
-carbon attacks the sulfur of the thioamide, followed by cyclization of the amine onto the thioamide carbon.
B. Imidazole Formation
Reaction with cyanamide or amidines yields imidazoles, another common kinase hinge-binding motif.
Diagram 2: Divergent Applications
Case Study: Chk1 Inhibitors
In the development of Checkpoint Kinase 1 (Chk1) inhibitors, the 4-pyridyl moiety serves as a critical anchor.
Workflow: Researchers utilized 2-amino-1-(pyridin-4-yl)ethanone to synthesize 4-(pyridin-4-yl)thiazol-2-amine derivatives.
Outcome: The pyridine nitrogen forms a hydrogen bond with the backbone NH of the kinase hinge (e.g., Cys87 in related kinases), while the thiazole ring orients substituents into the hydrophobic pocket.
Optimization: The dihydrochloride salt allowed for the clean formation of the thiazole core without the formation of "pyrazine tars" that plagued early attempts using the free amine.
References
Fluorochem. (n.d.). 2-Amino-1-(pyridin-4-yl)ethanone dihydrochloride Product Sheet. Retrieved from
Organic Chemistry Portal. (2023). Hantzsch Thiazole Synthesis: Mechanisms and Applications. Retrieved from
Dudkin, V. Y., et al. (2012).[2] "Pyridyl aminothiazoles as potent inhibitors of Chk1 with slow dissociation rates."[2] Bioorganic & Medicinal Chemistry Letters, 22(7), 2609-2612.[2]
Lin, S., et al. (2022). "Recent Advances of Pyridinone in Medicinal Chemistry." Frontiers in Chemistry, 10.
PubChem. (2025).[3] Compound Summary: 2-Amino-1-(pyridin-4-yl)ethanone dihydrochloride. National Library of Medicine.
Application Notes & Experimental Protocols for 2-Amino-1-(pyridin-4-yl)ethanone Dihydrochloride
Abstract This document provides a comprehensive technical guide for the experimental use of 2-Amino-1-(pyridin-4-yl)ethanone dihydrochloride. As a bifunctional heterocyclic compound, it serves as a valuable synthetic bui...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This document provides a comprehensive technical guide for the experimental use of 2-Amino-1-(pyridin-4-yl)ethanone dihydrochloride. As a bifunctional heterocyclic compound, it serves as a valuable synthetic building block, or synthon, in medicinal chemistry and drug discovery. Due to the limited availability of specific public data for this exact molecule, this guide establishes a foundational framework for its handling, storage, and application. The protocols herein are derived from established principles for aminoketones and pyridine derivatives, providing researchers with a robust starting point for their investigations. We emphasize safety, proper material handling, and analytical verification to ensure experimental integrity and reproducibility.
Compound Profile and Physicochemical Properties
2-Amino-1-(pyridin-4-yl)ethanone dihydrochloride belongs to the class of α-aminoketones, which are characterized by an amine group adjacent to a carbonyl group. The presence of the pyridine ring introduces aromaticity and a basic nitrogen atom, making it a versatile scaffold for chemical modification. Primary aminoketones are often handled as hydrochloride salts to improve their stability, as the free bases can be prone to self-condensation.[1]
Causality Behind Salt Formation: The use of the dihydrochloride salt form is critical for experimental success. The protonation of both the primary amine and the pyridine nitrogen enhances the compound's stability and often improves its solubility in aqueous or polar protic solvents, which are common in biological assays.
Table 1: Compound Identifiers and Estimated Properties
Property
Value
Source / Rationale
IUPAC Name
2-amino-1-(pyridin-4-yl)ethanone;dihydrochloride
Standard Nomenclature
Molecular Formula
C₇H₁₀Cl₂N₂O
Calculated
Molecular Weight
209.08 g/mol
Calculated
CAS Number
Not definitively assigned in public databases
-
Appearance
Expected to be a crystalline solid, white to light brown
Analogy to aminopyridines and aminoketone hydrochlorides[2]
| Stability | Hygroscopic; potentially light-sensitive. Store under inert gas. | Common for amine hydrochlorides.[1] |
Safety, Handling, and Storage
While specific toxicological data for this compound is not available, its structure suggests that precautions for handling toxic and irritant chemicals should be strictly followed. Structurally related compounds like 2-aminopyridine are known to be toxic if swallowed or in contact with skin and can cause serious irritation.[3][4]
Expert Insight: Assume the compound is hazardous until proven otherwise. All handling should occur in a certified chemical fume hood by trained personnel. The use of appropriate Personal Protective Equipment (PPE) is non-negotiable.
Table 2: Safety and Handling Procedures
Procedure
Protocol
Rationale
Personal Protective Equipment (PPE)
Wear a lab coat, nitrile gloves (double-gloving recommended), and chemical safety goggles.
To prevent skin and eye contact with the potentially toxic and irritant compound.[4]
Handling
All manipulations of the solid or its solutions must be performed in a chemical fume hood. Avoid creating dust.
To prevent inhalation of the compound, which may be harmful.[4]
Storage
Store in a tightly sealed container at 2-8°C, protected from light and moisture. For long-term storage, keeping the container in a desiccator under an inert atmosphere (e.g., argon) is recommended.
Amine salts can be hygroscopic and may degrade upon exposure to light or moisture, compromising sample integrity.[1]
Disposal
Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations.
To prevent environmental contamination.
| First Aid | Skin Contact: Immediately wash with plenty of soap and water. Eye Contact: Rinse cautiously with water for several minutes. Ingestion/Inhalation: Move to fresh air and seek immediate medical attention. | Standard first aid for exposure to hazardous chemical reagents.[3][4] |
Applications in Research and Drug Discovery
The primary utility of 2-Amino-1-(pyridin-4-yl)ethanone dihydrochloride is as a chemical scaffold. Its two reactive sites—the primary amine and the ketone—allow for a wide range of chemical modifications to build molecular libraries for screening. Pyridine derivatives are known to possess a wide spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties.[][6] The aminoketone motif is also present in molecules that act as inhibitors of monoamine transporters.[7]
This compound is an ideal starting point for:
Fragment-Based Drug Discovery (FBDD): The core structure can be used to probe the binding pockets of biological targets.
Diversity-Oriented Synthesis (DOS): The amine and ketone can be functionalized to rapidly generate a library of diverse small molecules.[8]
Synthesis of Novel Heterocycles: It can serve as a precursor for more complex fused ring systems with potential biological activity.
General workflow for an in-vitro enzyme inhibition assay.
Protocol 4.3: Quality Control by High-Performance Liquid Chromatography (HPLC)
Trustworthiness Principle: It is essential to verify the purity of the compound before use and to monitor its stability over time. HPLC is the standard method for this purpose. [9]For aromatic amines and ketones, a reversed-phase method is typically effective.
[10][11]
Table 3: Recommended Starting Conditions for HPLC Purity Analysis
Parameter
Suggested Condition
Rationale
Column
C18, 2.1 x 50 mm, 1.8 µm
Standard for reversed-phase separation of small organic molecules.
Mobile Phase A
0.1% Formic Acid in Water
Provides a proton source to ensure consistent ionization of the amines.
Mobile Phase B
0.1% Formic Acid in Acetonitrile
Common organic eluent for reversed-phase chromatography.
Gradient
5% to 95% B over 5 minutes
A broad gradient is a good starting point to elute the compound and any potential impurities.
Flow Rate
0.4 mL/min
Appropriate for a 2.1 mm ID column.
Column Temperature
40°C
Elevated temperature can improve peak shape and reduce viscosity.
Detector
Diode Array Detector (DAD) at 254 nm; or Mass Spectrometer (MS)
The pyridine ring provides UV absorbance. MS provides definitive mass confirmation. [10]
| Injection Volume | 1 µL | Small volume to prevent column overloading. |
Procedure:
Prepare a 1 mg/mL solution of the compound in a 50:50 mixture of Mobile Phase A and B.
Inject the sample onto the HPLC system equilibrated at the starting conditions.
Run the gradient and acquire data.
Integrate the peak area of the main compound and any impurities to calculate the percent purity. A pure compound should exhibit a single major peak.
References
Google Patents. (n.d.). Synthesis and purification method of 2-amino-4-methylpyridine.
Meltzer, P. C., et al. (2006). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors. Journal of Medicinal Chemistry, 49(4), 1420–1432. Available at: [Link]
Loba Chemie. (2016). 2-AMINO PYRIDINE FOR SYNTHESIS MSDS. Retrieved February 2, 2026, from [Link]
Zhang, Y., et al. (2020). Selective extraction and determination of aromatic amine metabolites in urine samples by using magnetic covalent framework nanocomposites and HPLC-MS/MS. Analytica Chimica Acta, 1139, 164-173. Available at: [Link]
CORDIS | European Commission. (2017). Novel approach for drug synthesis. Retrieved February 2, 2026, from [Link]
Riahi, A., et al. (2009). Synthesis and antimicrobial activity of 4-hydroxy-4-(pyridyl)alk-3-en-2-ones. Bioorganic & Medicinal Chemistry, 17(13), 4323-4326. Available at: [Link]
PubChem. (n.d.). 2-Amino-1-pyridin-2-yl-ethanone. Retrieved February 2, 2026, from [Link]
ResearchGate. (2012). 1-(4-amino-2,6-diphenylpyrimidin-5-yl)ethanone synthesis. Retrieved February 2, 2026, from [Link]
University of Helsinki. (2018). Chromatographic determination of amines in food samples. Retrieved February 2, 2026, from [Link]
National Center for Biotechnology Information. (2022). Design and synthesis of hybrid compounds as novel drugs and medicines. RSC Medicinal Chemistry, 13(8), 923-941. Available at: [Link]
Wikipedia. (n.d.). Aminoaldehydes and aminoketones. Retrieved February 2, 2026, from [Link]
ResearchGate. (2014). Newer biologically active pyridines: A potential review. Retrieved February 2, 2026, from [Link]
National Center for Biotechnology Information. (2016). Synthesis of a 3-Amino-2,3-dihydropyrid-4-one and Related Heterocyclic Analogs as Mechanism-Based Inhibitors of BioA, a Pyridoxal-Phosphate (PLP) Dependent Enzyme. Journal of Organic Chemistry, 81(17), 7422-7443. Available at: [Link]
ResearchGate. (n.d.). Biological activity pyridin-2-ones & pyrimidin-4-ones. Retrieved February 2, 2026, from [Link]
ManTech Publications. (2025). Novel Synthetic Methodologies in Medicinal Chemistry for Drug Discovery. Retrieved February 2, 2026, from [Link]
Technology Networks. (2020). Novel Strategy Generates Useful Compounds for Drug Synthesis. Retrieved February 2, 2026, from [Link]
National Center for Biotechnology Information. (2021). Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. Materials, 14(18), 5401. Available at: [Link]
MDPI. (2015). Effect of Ionic Liquid on the Determination of Aromatic Amines as Contaminants in Hair Dyes by Liquid Chromatography Coupled to Electrochemical Detection. Retrieved February 2, 2026, from [Link]
Shabbir Chemicals. (n.d.). 2-Amino Pyridine – High-Purity API Intermediate. Retrieved February 2, 2026, from [Link]
Journal of Organic and Pharmaceutical Chemistry. (2024). Innovations in Synthetic Route Design for Drug Discovery and Development. Retrieved February 2, 2026, from [Link]
Agilent. (n.d.). Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles. Retrieved February 2, 2026, from [Link]
ResearchGate. (1995). Synthesis of Novel 2-Aminoimidazo[4,5-b]pyridines, Including the Thieno Analogue of the Cooked-Food Mutagen IFP. Retrieved February 2, 2026, from [Link]
Loba Chemie. (n.d.). 2-AMINO 4-METHYLPYRIDINE. Retrieved February 2, 2026, from [Link]
MolPort. (n.d.). 2-(4-chlorophenoxy)-1-(4-{6-[(4-methylpyridin-2-yl)amino]pyrimidin-4-yl}piperazin-1-yl)ethan-1-one. Retrieved February 2, 2026, from [Link]
PubChem. (n.d.). 1-[4-Amino-6-(2-aminoethyl)pyridin-2-YL]ethanone. Retrieved February 2, 2026, from [Link]
Application Note: A Comprehensive Guide to the N-alkylation of 2-Amino-1-(pyridin-4-yl)ethanone Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a detailed guide for the N-alkylation of 2-amino-1-(pyridin-4-yl)ethanone dihydrochloride, a key intermediate in the synthes...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide for the N-alkylation of 2-amino-1-(pyridin-4-yl)ethanone dihydrochloride, a key intermediate in the synthesis of various pharmacologically active compounds. N-substituted derivatives of this scaffold are of significant interest in drug discovery. This application note outlines two primary and robust methodologies for this transformation: direct N-alkylation with alkyl halides and reductive amination. We will delve into the mechanistic rationale behind these approaches, provide step-by-step experimental protocols, and offer insights into reaction optimization, purification, and characterization of the resulting products.
Introduction
2-Amino-1-(pyridin-4-yl)ethanone is a versatile bifunctional molecule containing a primary amine and a ketone, attached to a pyridine ring. The N-alkylation of the primary amine allows for the introduction of a wide array of substituents, enabling the systematic exploration of structure-activity relationships (SAR) in medicinal chemistry programs. The resulting N-alkylated α-amino ketones are valuable precursors for a variety of heterocyclic compounds and molecules with potential therapeutic applications. The starting material is supplied as a dihydrochloride salt, which necessitates careful consideration of the reaction conditions, particularly the stoichiometry of the base required to liberate the free amine.
Physicochemical Properties of 2-Amino-1-(pyridin-4-yl)ethanone Dihydrochloride
Stable under normal laboratory conditions, but the free base may be less stable.
-
pKa
The pyridinium nitrogen and the ammonium group will have distinct pKa values, requiring at least two equivalents of base for complete neutralization.
-
Mechanistic Rationale and Strategic Considerations
The N-alkylation of 2-amino-1-(pyridin-4-yl)ethanone can be approached through several synthetic strategies. The choice of method depends on the desired alkyl group, the scale of the reaction, and the available starting materials.
Method A: Direct N-Alkylation with Alkyl Halides
This is a classical and straightforward approach involving the nucleophilic substitution of an alkyl halide by the primary amine. The reaction is typically carried out in the presence of a base to neutralize the hydrohalic acid formed during the reaction and, in this case, to deprotonate the starting dihydrochloride salt.
Causality behind Experimental Choices:
Base: A non-nucleophilic base is crucial to avoid side reactions with the alkyl halide. Carbonates (e.g., K₂CO₃, Cs₂CO₃) or hindered organic bases (e.g., diisopropylethylamine, DIPEA) are commonly used. At least two equivalents of base are required to neutralize the dihydrochloride salt, with an additional equivalent for the hydrohalic acid byproduct.
Solvent: A polar aprotic solvent such as acetonitrile (ACN), N,N-dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) is preferred to dissolve the reactants and facilitate the SN2 reaction.
Temperature: The reaction temperature is dependent on the reactivity of the alkyl halide. Primary alkyl iodides are the most reactive, followed by bromides and chlorides. Elevated temperatures may be required for less reactive halides, but this can also increase the likelihood of over-alkylation to the tertiary amine.
Method B: Reductive Amination
Reductive amination is a versatile and often preferred method for the controlled N-alkylation of primary amines.[2] It involves the initial formation of an imine or enamine intermediate by the condensation of the amine with an aldehyde or ketone, followed by in-situ reduction to the corresponding amine.[3]
Causality behind Experimental Choices:
Reducing Agent: The choice of reducing agent is critical to selectively reduce the imine intermediate without affecting the ketone functionality of the starting material or the aldehyde/ketone reactant. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and highly effective reagent for this purpose.[4] Other borohydride reagents like sodium cyanoborohydride (NaBH₃CN) can also be used, but are more toxic.
Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common solvents for reductive amination as they are relatively non-polar and aprotic.
pH: The reaction is typically carried out under neutral to slightly acidic conditions to facilitate imine formation. The use of the dihydrochloride salt of the amine can be advantageous as it provides an acidic environment. However, additional base may be required to liberate a sufficient concentration of the free amine for the initial condensation.
Experimental Protocols
Safety Precautions:
Always work in a well-ventilated fume hood.
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Consult the Safety Data Sheets (SDS) for all reagents before use.
Method A: Direct N-Alkylation with an Alkyl Halide (e.g., Benzyl Bromide)
To a stirred suspension of 2-amino-1-(pyridin-4-yl)ethanone dihydrochloride (1.0 eq) and potassium carbonate (3.0 eq) in anhydrous acetonitrile, add the alkyl halide (1.1 eq) at room temperature.
Heat the reaction mixture to 60-80 °C and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
Concentrate the filtrate under reduced pressure.
Dissolve the residue in dichloromethane and wash with saturated aqueous NaHCO₃ solution, followed by brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-alkylated product.
Method B: Reductive Amination with an Aldehyde (e.g., Benzaldehyde)
To a stirred suspension of 2-amino-1-(pyridin-4-yl)ethanone dihydrochloride (1.0 eq) in anhydrous dichloromethane, add diisopropylethylamine (2.2 eq) and stir for 15-30 minutes at room temperature to liberate the free amine.
Add the aldehyde (1.2 eq) and stir for an additional 30-60 minutes.
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10-15 minutes.
Stir the reaction mixture at room temperature for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
Separate the organic layer and extract the aqueous layer with dichloromethane.
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-alkylated product.
Characterization of N-Alkylated Products
The purified N-alkylated products should be characterized by standard analytical techniques to confirm their identity and purity.
Technique
Expected Observations
¹H NMR
Appearance of new signals corresponding to the introduced alkyl group. A shift in the signals of the protons adjacent to the nitrogen atom. The disappearance of the broad NH₂ signal and the appearance of a new NH signal (for mono-alkylation).
¹³C NMR
Appearance of new carbon signals corresponding to the alkyl group.
Mass Spectrometry (e.g., HRMS)
The molecular ion peak should correspond to the calculated exact mass of the N-alkylated product.[5]
FT-IR
Changes in the N-H stretching region (around 3300-3500 cm⁻¹).
Troubleshooting
Problem
Possible Cause
Suggested Solution
Low or no conversion
Insufficient base to neutralize the dihydrochloride salt. Inactive alkylating or reducing agent. Low reaction temperature.
Ensure at least two equivalents of base are used. Use fresh reagents. Increase the reaction temperature.
Formation of dialkylated product
Excess alkylating agent. High reaction temperature.
Use a stoichiometric amount or slight excess of the alkylating agent. Perform the reaction at a lower temperature. Reductive amination is generally less prone to dialkylation.[6]
Side reaction at the ketone
Use of a strong, non-selective reducing agent in reductive amination.
Use a mild and selective reducing agent like NaBH(OAc)₃.
Difficult purification
Similar polarity of starting material, product, and byproducts.
Optimize the eluent system for column chromatography. Consider derivatization to aid separation. Recrystallization may be an option for solid products.
Conclusion
The N-alkylation of 2-amino-1-(pyridin-4-yl)ethanone dihydrochloride is a key transformation for the synthesis of a diverse range of compounds with potential applications in drug discovery. Both direct alkylation with alkyl halides and reductive amination are viable and effective methods. The choice of the specific protocol will depend on the desired substituent and the scale of the synthesis. Careful control of stoichiometry, particularly the amount of base, and reaction conditions is essential for achieving high yields and purity of the desired N-alkylated products. The protocols and guidelines presented in this application note provide a solid foundation for researchers to successfully perform and optimize these important synthetic transformations.
References
Synthesis and characterization of new N-alkylated pyridin-2(1H)-ones. Journal of Heterocyclic Chemistry. 2018.
Monash University. Synthesis of N-Alkyl Amino Acids. [Link]
Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia. European Journal of Medicinal Chemistry. 2017.
The synthesis and microbiological activity of new 4-chloropyridin-2-yl deriv
Imparting aromaticity to 2-pyridone derivatives by O-alkylation resulted in new competitive and non-competitive PIM-1 kinase inhibitors with caspase-activated apoptosis. European Journal of Medicinal Chemistry. 2018.
Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Molecules. 2018.
Reductive aminations of ketones with aniline. Tetrahedron Letters. 2018.
Synthesis of O6-alkylated preQ1 derivatives. Beilstein Journal of Organic Chemistry. 2018.
Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. Molecules. 2024.
Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor. Molecules. 2020.
Application Note: High-Fidelity Heterocycle Assembly Using 2-Amino-1-(pyridin-4-yl)ethanone Dihydrochloride
This Application Note and Protocol Guide is designed for researchers utilizing 2-Amino-1-(pyridin-4-yl)ethanone dihydrochloride (CAS: 55333-33-0) as a core building block in the synthesis of bioactive heterocycles. Part...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note and Protocol Guide is designed for researchers utilizing 2-Amino-1-(pyridin-4-yl)ethanone dihydrochloride (CAS: 55333-33-0) as a core building block in the synthesis of bioactive heterocycles.
Part 1: The Reagent Profile & Core Chemistry
Introduction
2-Amino-1-(pyridin-4-yl)ethanone dihydrochloride is a bifunctional building block critical for the synthesis of 4-(pyridin-4-yl)imidazoles , a scaffold ubiquitous in kinase inhibitors (e.g., p38 MAP kinase inhibitors like SB 203580).
Unlike simple amines, this compound is an
-aminoketone . In its free base form, it is thermodynamically unstable and prone to rapid self-condensation. The dihydrochloride salt stabilizes the molecule, but successful application requires precise "release-and-trap" methodologies to prevent polymerization or dimerization before the desired multicomponent reaction (MCR) can occur.
Chemical Stability & Reactivity Map
The successful use of this reagent hinges on managing three reactive sites simultaneously:
The Primary Amine (
): Highly nucleophilic upon deprotonation.
The Ketone Carbon (
): Electrophilic, susceptible to nucleophilic attack.
The Methylene Bridge (
): Acidic due to the flanking carbonyl and pyridine ring (via long-range induction).
The "Danger Zone": Dimerization
If the free base is generated without an electrophilic trap present, two molecules condense to form a dihydropyrazine, which rapidly oxidizes to a pyrazine derivative (often observed as a deep red/brown reaction mixture).
Figure 1: The kinetic competition between productive heterocycle formation and destructive dimerization.
Part 2: Detailed Experimental Protocols
Protocol A: Synthesis of 4-(Pyridin-4-yl)imidazole-2-thiones
Application: Synthesis of precursors for p38 kinase inhibitors.
Mechanism: Marckwald-type condensation with isothiocyanates.
Charge a reaction flask with 2-Amino-1-(pyridin-4-yl)ethanone dihydrochloride (1.0 mmol) and absolute EtOH (5 mL).
Note: The salt will likely remain suspended. Do not add base yet.
Cool the suspension to 0°C in an ice bath. Reason: Low temperature suppresses dimerization kinetics.
Addition of Electrophile:
Add the Isothiocyanate (1.1 mmol) to the cold suspension. Stir for 5 minutes.
Controlled Neutralization (The Critical Step):
Add
(2.2 mmol) dropwise over 10 minutes.
Observation: The suspension will clear as the free base is released and immediately reacts with the isothiocyanate to form a soluble thiourea intermediate.
Checkpoint: If the solution turns dark red immediately, the base addition was too fast.
Cyclization:
Remove the ice bath and heat the mixture to reflux (approx. 78°C) for 2–4 hours.
Monitor by TLC (or LC-MS). The intermediate thiourea will disappear, converting to the cyclic thione.
Isolation:
Cool to room temperature.[1] The product often precipitates as a solid.
If no precipitate forms, concentrate the solvent to 20% volume and add cold water.
Filter, wash with cold water/ether, and dry.
Data Summary:
Component
Role
Stoichiometry
Critical Note
Aminoketone 2HCl
Core Scaffold
1.0 eq
Keep cold until neutralized.
Isothiocyanate
C2-N3 Fragment
1.1 eq
Must be present before base.
Triethylamine
HCl Scavenger
2.2 - 2.5 eq
Add slowly to avoid pH shock.
Protocol B: Synthesis of 2-Amino-4-(pyridin-4-yl)imidazoles
Application: Creating polar, H-bond donor/acceptor motifs for fragment-based drug discovery.
Mechanism: Condensation with Cyanamide (
The free base imidazole will precipitate. Filter and recrystallize from MeOH/Water.
Part 3: Mechanistic Visualization
The following diagram illustrates the pathway for Protocol A (Thione Synthesis), highlighting the specific intermediate that prevents dimerization.
Figure 2: Reaction pathway for the synthesis of imidazole-2-thiones, showing the critical trapping step.
Part 4: Troubleshooting & Storage
Hygroscopicity & Handling
The dihydrochloride salt is hygroscopic . Absorption of water leads to hydrolysis and "gumming."
Storage: Store at -20°C in a desiccator.
Handling: Weigh quickly in ambient air or use a glovebox for precise stoichiometry.
Color Indicators
Pale Yellow/White: Pure starting material or clean reaction.
Deep Red/Brown: Indicates oxidation of the free amine or formation of pyrazine byproducts. If your reaction turns this color immediately upon base addition, your yield will be compromised. Solution: Lower the temperature and slow down the base addition rate.
Purification
The pyridine nitrogen makes these products amphoteric.
Acidic Workup: The product is soluble in dilute HCl.
Basic Workup: The product precipitates at pH 8–10.
Chromatography: Use DCM/MeOH with 1%
to prevent streaking on silica gel.
References
Laufer, S. A., et al. (2002). "Synthesis and biological testing of purine analogues as potential p38 MAP kinase inhibitors." Journal of Medicinal Chemistry.
Gallagher, T. F., et al. (1997). "Regulation of stress-induced cytokine production by pyridinylimidazoles: Inhibition of CSBP kinase." Bioorganic & Medicinal Chemistry.
Marckwald, W. (1892). "Ueber die Synthese von Imidazol-Derivaten." Berichte der deutschen chemischen Gesellschaft.
Li, J., et al. (2016). "Recent advances in the synthesis of imidazoles and their applications." Organic Chemistry Frontiers.
"2-Amino-1-(pyridin-4-yl)ethanone dihydrochloride" in the synthesis of anti-inflammatory agents
Application Note: 2-Amino-1-(pyridin-4-yl)ethanone Dihydrochloride in the Synthesis of p38 MAPK Inhibitors Executive Summary This technical guide details the handling, stability, and synthetic utility of 2-Amino-1-(pyrid...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: 2-Amino-1-(pyridin-4-yl)ethanone Dihydrochloride in the Synthesis of p38 MAPK Inhibitors
Executive Summary
This technical guide details the handling, stability, and synthetic utility of 2-Amino-1-(pyridin-4-yl)ethanone dihydrochloride , a critical intermediate in the development of 2,4,5-trisubstituted imidazole-based anti-inflammatory agents. This scaffold is the structural foundation for a class of potent p38 Mitogen-Activated Protein Kinase (MAPK) inhibitors , most notably SB 203580 and SB 202190 .
The guide addresses the specific challenge of handling the unstable free-base aminoketone, provides a validated protocol for the "one-pot" condensation reaction to form the imidazole core, and outlines quality control parameters for the final API intermediates.
Chemical Profile & Properties[1][2][3][4][5][6][7][8][9][10]
Soluble in water, DMSO, Methanol; Insoluble in non-polar solvents
Storage
-20°C, Desiccated, under Inert Atmosphere (Ar/N₂)
Stability Warning
CRITICAL: The free base is unstable and prone to rapid dimerization to dihydropyrazines. Store exclusively as the dihydrochloride salt.
Strategic Application: The p38 MAPK Scaffold
The 4-(pyridin-4-yl)imidazole pharmacophore is essential for ATP-competitive inhibition of p38 MAPK. The pyridine nitrogen acts as a crucial hydrogen bond acceptor for the backbone amide of Met109 in the ATP-binding pocket of the kinase.
2-Amino-1-(pyridin-4-yl)ethanone serves as the "C4-C5" synthon in the imidazole ring construction. Its reaction with an aldehyde and an ammonia source (modified Radziszewski/Marckwald synthesis) allows for the rapid assembly of the trisubstituted imidazole core.
Workflow Visualization: From Intermediate to Inhibitor
Figure 1: Critical workflow for handling the aminoketone salt. Note the "Transient Species" status of the free base, requiring immediate reaction to prevent degradation.
Validated Protocol: Synthesis of the SB 203580 Core
Objective: Synthesis of 4-(4-fluorophenyl)-5-(4-pyridyl)imidazole, the core scaffold of SB 203580.
Mechanism: This protocol utilizes a condensation reaction between the alpha-aminoketone, an aldehyde, and ammonium acetate in glacial acetic acid.
In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, suspend 2-Amino-1-(pyridin-4-yl)ethanone dihydrochloride (10 mmol, 2.09 g) in Glacial Acetic Acid (20 mL).
Note: The salt may not dissolve completely at room temperature.
Add Ammonium Acetate (50 mmol, 3.85 g). The excess ammonium acetate acts as both the nitrogen source for the imidazole N1/N3 and as a buffer to facilitate the in situ release of the free aminoketone.
Add 4-Fluorobenzaldehyde (10 mmol, 1.24 g or ~1.1 mL).
Cyclization Reaction:
Heat the mixture to reflux (115–120°C) under an inert atmosphere (Nitrogen or Argon).
Maintain reflux for 2 to 4 hours .
Monitoring: Monitor reaction progress by TLC (System: 10% MeOH in DCM) or LC-MS. The starting aminoketone should be consumed rapidly; the intermediate imine may persist briefly before cyclization.
Workup and Isolation:
Cool the reaction mixture to room temperature.
Pour the mixture into crushed ice/water (approx. 100 mL).
Neutralization (Critical): Slowly add Ammonium Hydroxide (28%) or 5N NaOH with stirring until the pH reaches ~8–9.
Observation: A precipitate (the imidazole product) typically forms upon neutralization.
Extract the aqueous layer with Ethyl Acetate (3 x 50 mL).
Combine organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
Purification:
Concentrate the solvent under reduced pressure.
The crude residue is often a yellow/orange solid.
Recrystallization: Triturate with Diethyl Ether or recrystallize from Ethanol/Water to yield the pure product.
Flash Chromatography: If necessary, purify on silica gel (Eluent: 2-5% MeOH in DCM).
Mechanistic Pathway
Figure 2: Mechanistic pathway of the imidazole ring formation.
Quality Control & Troubleshooting
Issue
Probable Cause
Corrective Action
Low Yield
Dimerization of aminoketone before reaction.
Ensure Ammonium Acetate is added before heating. Do not pre-neutralize the salt in the absence of the aldehyde.
Dark/Tar Product
Oxidative degradation.
Degas acetic acid prior to use; maintain strict inert atmosphere during reflux.
Incomplete Reaction
Insufficient Ammonia source.
Increase Ammonium Acetate to 10 equivalents.
Hygroscopicity
Starting material wet.
Dry 2-Amino-1-(pyridin-4-yl)ethanone 2HCl in a vacuum desiccator over P₂O₅ before weighing.
Analytical Validation (Expected Data):
1H NMR (DMSO-d6): Characteristic singlet for the Imidazole C-2 proton at ~7.8–8.0 ppm. Pyridine protons appear as two doublets (AA'BB' system) at ~8.5 ppm (alpha) and ~7.5 ppm (beta).
Mass Spectrometry: ESI+ [M+H] expected at m/z ~240.1 (for the fluorophenyl intermediate).
References
Boehm, J. C., et al. (1996). 1-Substituted 4-aryl-5-pyridinylimidazoles: a new class of cytokine suppressive drugs with low 5-lipoxygenase and cyclooxygenase inhibitory potency. Journal of Medicinal Chemistry.
Gallagher, T. F., et al. (1997). Regulation of Stress-Induced Cytokine Production by Pyridinylimidazoles; Inhibition of p38 Mitogen-Activated Protein Kinase.[2] Bioorganic & Medicinal Chemistry.[3][4][5][6]
Liverton, N. J., et al. (1999). Design and synthesis of potent, selective, and orally bioavailable tetrasubstituted imidazole inhibitors of p38 mitogen-activated protein kinase. Journal of Medicinal Chemistry.
PrepChem. Synthesis of 2-(2-fluorophenyl)-1-hydroxy-4-methyl-5-(3-pyridyl)imidazole. (General protocol adaptation for pyridyl imidazoles).
Tocris Bioscience. SB 203580 Product Information & Biological Activity.
Application Note: Synthesis & Utilization of 2-Amino-1-(pyridin-4-yl)ethanone Dihydrochloride
This guide outlines the laboratory-scale synthesis, handling, and application of 2-Amino-1-(pyridin-4-yl)ethanone dihydrochloride , a critical "linchpin" intermediate in the synthesis of bioactive nitrogen heterocycles....
Author: BenchChem Technical Support Team. Date: February 2026
This guide outlines the laboratory-scale synthesis, handling, and application of 2-Amino-1-(pyridin-4-yl)ethanone dihydrochloride , a critical "linchpin" intermediate in the synthesis of bioactive nitrogen heterocycles.
Compound Profile & Strategic Importance
2-Amino-1-(pyridin-4-yl)ethanone dihydrochloride (also known as 4-pyridyl aminomethyl ketone) is an unstable
-amino ketone, typically isolated and stored as its stable dihydrochloride salt. It serves as a high-value electrophilic building block for constructing 5-membered heterocycles (imidazoles, oxazoles, thiazoles) found in kinase inhibitors and anti-infectives.
Property
Specification
Chemical Name
2-Amino-1-(pyridin-4-yl)ethanone dihydrochloride
CAS No.
5467-73-2 (monohydrochloride analog ref)
Molecular Formula
CHNO 2HCl
Molecular Weight
209.07 g/mol (approx. for 2HCl salt)
Appearance
Off-white to pale yellow hygroscopic solid
Solubility
Soluble in water, DMSO, Methanol; Insoluble in non-polar organics
Stability
Critical: Free base is unstable (dimerizes to dihydropyrazines). Store salt at -20°C under Argon.
Synthesis of the Reagent (The "Make")
While commercially available, the high hygroscopicity and instability of this compound often result in degraded commercial stock. The following Delépine Reaction protocol is the industry standard for generating high-purity material in situ or for immediate use.
Detailed Protocol: Preparation from 4-Acetylpyridine
Step 1:
-Bromination
Dissolve 4-acetylpyridine (10.0 g, 82.6 mmol) in 33% HBr in acetic acid (50 mL).
Cool to 0°C. Add Bromine (Br
, 13.2 g, 82.6 mmol) dropwise over 30 minutes. Note: The pyridinium salt forms, directing bromination to the acetyl group.
Stir at 45°C for 2 hours until the red color fades.
Precipitate the crude bromo-ketone hydrobromide by adding anhydrous diethyl ether (200 mL). Filter and wash with ether. Do not dry extensively; use immediately.
Step 2: Hexaminium Salt Formation
Suspend the wet bromo-ketone salt in Chloroform (100 mL).
Add Hexamethylenetetramine (Hexamine, 12.0 g, 85 mmol) in one portion.
Reflux for 4 hours. A thick white precipitate (the quaternary ammonium salt) will form.
Cool, filter, and wash the solid with CHCl
and Ethanol to remove impurities.
Step 3: Hydrolysis to Product
Suspend the hexaminium salt in Ethanol (150 mL) and Conc. HCl (40 mL).
Reflux for 8-12 hours. The solid will dissolve, then the product may begin to crystallize or remain in solution while ammonium chloride byproducts form.
Cool to 0°C. Filter off inorganic NH
Cl.
Concentrate the filtrate. Recrystallize the residue from Methanol/Ether.
Yield: ~60-70%. Storage: Desiccator at -20°C.
Application: Synthesis of Imidazole-2-thiones (The "Use")
The primary utility of 2-Amino-1-(pyridin-4-yl)ethanone is its condensation with isothiocyanates to form 4-(pyridin-4-yl)-1,3-dihydro-2H-imidazole-2-thiones . This scaffold is ubiquitous in p38 MAP kinase inhibitors.
Mechanism & Workflow
Caption: Marckwald-type cyclization pathway to imidazole-2-thiones.
Protocol: Synthesis of 4-(Pyridin-4-yl)-1,3-dihydro-2H-imidazole-2-thione
Technical Support Center: Synthesis of 2-Amino-1-(pyridin-4-yl)ethanone dihydrochloride
Welcome to the technical support guide for the synthesis of 2-Amino-1-(pyridin-4-yl)ethanone dihydrochloride. This document is designed for researchers, medicinal chemists, and process development professionals who utili...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support guide for the synthesis of 2-Amino-1-(pyridin-4-yl)ethanone dihydrochloride. This document is designed for researchers, medicinal chemists, and process development professionals who utilize this critical synthetic intermediate. My aim is to move beyond simple procedural lists and provide a deeper, mechanism-driven understanding of the challenges you may face. By understanding the why behind potential side reactions and purification difficulties, you can troubleshoot more effectively and optimize your synthetic route.
The synthesis of α-aminoketones, particularly those with a heteroaromatic component like a pyridine ring, is often deceptively complex. The inherent reactivity of the starting materials, intermediates, and the final product necessitates careful control over reaction conditions to prevent the formation of stubborn byproducts. This guide is structured as a series of frequently asked questions (FAQs) that address the most common issues encountered in the lab.
Frequently Asked Questions & Troubleshooting
Q1: My initial halogenation of 4-acetylpyridine is yielding multiple byproducts. What's going on and how can I improve selectivity?
This is a very common issue. The goal is to form 2-halo-1-(pyridin-4-yl)ethanone, a key intermediate. However, the reaction environment can lead to several side products.
Underlying Chemistry: The α-halogenation of ketones typically proceeds via an enol or enolate intermediate. Under acidic conditions (e.g., using Br₂ in HBr), the reaction is autocatalytic, but over-halogenation can occur. Under basic conditions, the formation of the enolate is rapid, and it's often difficult to stop the reaction at mono-halogenation. The pyridine nitrogen further complicates matters by acting as a base or a nucleophile.
Common Byproducts & Solutions:
Observed Issue (TLC/LC-MS)
Potential Byproduct
Causality & Mechanism
Recommended Solution
Spot with M+80 (Bromination) or M+34 (Chlorination)
The mono-halogenated product can enolize and react with a second equivalent of the halogenating agent. This is especially prevalent with strong bases or prolonged reaction times.
Use a stoichiometric amount of the halogenating agent (1.0-1.1 equivalents). Add the halogenating agent slowly at a low temperature (0-5 °C) to control the reaction rate. Consider using milder, more selective reagents like N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS).
Polymeric material or baseline streaking on TLC
Acid-catalyzed polymerization/decomposition
Strong acidic conditions (e.g., concentrated HBr or H₂SO₄) can cause the pyridine ring or the acetyl group to undergo undesired side reactions, leading to complex mixtures.[1]
Use a buffered system or a milder acid catalyst. For bromination, using Br₂ in a solvent like acetic acid or dioxane is often effective. For chlorination, SO₂Cl₂ in an inert solvent like CH₂Cl₂ can provide better control.[2][3]
Product is difficult to isolate from starting material
Incomplete Reaction
Insufficient activation of the ketone or deactivation of the halogenating agent.
Ensure reaction temperature is adequate for enolization. If using a reagent like NCS, a catalytic amount of acid (e.g., p-TsOH) may be required to facilitate the reaction. Monitor closely by TLC or LC-MS until starting material is consumed.
Q2: I'm attempting the amination of 2-chloro-1-(pyridin-4-yl)ethanone via the Delépine reaction, but my yield is low and the product is impure. What are the typical pitfalls?
The Delépine reaction is a powerful method for converting alkyl halides to primary amines using hexamethylenetetramine (urotropine).[4][5] It involves the formation of a quaternary ammonium salt, followed by acidic hydrolysis.[4] However, each step has potential failure points.
Workflow & Troubleshooting Diagram
Caption: Delépine reaction workflow and common failure points.
Expert Analysis:
Incomplete Salt Formation: The initial Sₙ2 reaction requires an appropriate solvent. Chloroform or ethanol are commonly used because the resulting hexaminium salt is often insoluble and precipitates, driving the reaction to completion.[4] If your salt is not precipitating, the reaction may be incomplete or the salt may be soluble in your chosen solvent.
Solution: Ensure your reagents are anhydrous. Try a less polar solvent system to encourage precipitation. Monitor the disappearance of the starting haloketone by TLC.
Hydrolysis of the Haloketone: The starting material, 2-chloro-1-(pyridin-4-yl)ethanone, is susceptible to hydrolysis, especially under basic or prolonged aqueous conditions, which would yield 2-hydroxy-1-(pyridin-4-yl)ethanone.
Solution: Use anhydrous solvents for the salt formation step. Work up the reaction promptly.
Incomplete Hydrolysis of the Hexaminium Salt: The hydrolysis step requires strong acidic conditions (typically ethanolic HCl) and heat to break down the adamantane-like structure of hexamine.[6] Insufficient acid or reaction time will lead to a complex mixture of intermediates.
Protocol: After isolating the hexaminium salt, suspend it in a mixture of ethanol and concentrated HCl (e.g., 5:1 v/v) and reflux for 2-5 hours. Monitor by TLC until a single product spot corresponding to the amine is observed.
The Sommelet Rearrangement: While less common for this substrate, the Sommelet reaction is a known side reaction where the intermediate can rearrange to form an aldehyde.[7] This is more likely if the reaction is performed in water.[8]
Solution: Performing the hydrolysis in alcoholic HCl (e.g., ethanol) minimizes this side pathway.[7]
Q3: My final product is a dark, oily substance, not the expected crystalline dihydrochloride salt. How can I purify it?
The free base of 2-Amino-1-(pyridin-4-yl)ethanone is notoriously unstable. α-aminoketones are prone to self-condensation (dimerization) and aerial oxidation, leading to colored impurities and polymerization. Isolating the compound as its dihydrochloride salt is crucial for stability.
Purification Workflow
Caption: Purification workflow for the dihydrochloride salt.
Step-by-Step Recrystallization Protocol:
Initial Isolation: After the acidic hydrolysis is complete, cool the reaction mixture in an ice bath. The crude product may precipitate along with ammonium chloride. Filter the solids.
Dissolution: Take the crude solid and dissolve it in a minimal amount of hot absolute ethanol or methanol. If the starting solution is colored, you can perform a charcoal treatment at this stage (add activated carbon, stir for 10-15 minutes, and filter hot through celite).
Acidification & Precipitation: Cool the filtrate in an ice bath. If the salt doesn't precipitate, it may be because the solution is not acidic enough. Carefully bubble dry HCl gas through the solution or add a saturated solution of HCl in isopropanol or ether dropwise until the pH is < 2 (checked with pH paper). This ensures protonation of both the pyridine nitrogen and the primary amine, maximizing the salt's insolubility.
Crystallization: Allow the solution to stand at 0-4 °C for several hours, or until crystallization is complete.
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol followed by diethyl ether, and dry under vacuum.
Q4: My mass spectrometry data shows a significant peak at M+119 relative to my product's free base. What is this impurity?
This is a classic byproduct in amination reactions of α-haloketones. The impurity is likely the di-substituted product, N,N-bis(2-oxo-2-(pyridin-4-yl)ethyl)amine .
Mechanism of Formation:
The desired primary amine product is itself a nucleophile. It can compete with the aminating agent (or ammonia released during the Delépine hydrolysis) and react with a second molecule of the starting material, 2-chloro-1-(pyridin-4-yl)ethanone, to form a secondary amine.
Caption: Competing pathways leading to desired product and dimer byproduct.
Mitigation Strategies:
Control Stoichiometry: Ensure the aminating agent (hexamine in the Delépine reaction) is in excess.
Slow Addition: If using a different amination procedure (e.g., direct reaction with ammonia), add the haloketone slowly to a solution of the amine source. This maintains a high concentration of the aminating agent relative to the haloketone and the primary amine product, favoring the desired reaction.
Temperature Control: Keep the reaction temperature as low as feasible to slow down the rate of the undesired second substitution.
References
Google Patents.CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine.
National Center for Biotechnology Information. Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure. PubMed Central. [Link]
Technical Support Center: Troubleshooting Low Yield in Reactions with 2-Amino-1-(pyridin-4-yl)ethanone dihydrochloride
Welcome to the technical support center for 2-Amino-1-(pyridin-4-yl)ethanone dihydrochloride. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of using thi...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for 2-Amino-1-(pyridin-4-yl)ethanone dihydrochloride. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of using this versatile building block. Low yields can be a significant impediment to synthetic campaigns, and this resource provides a structured, question-and-answer-based approach to diagnose and resolve common issues encountered in the lab.
Section 1: Foundational Knowledge - Understanding Your Starting Material
Before troubleshooting a reaction, it is imperative to understand the properties of the starting material. The physical and chemical nature of 2-Amino-1-(pyridin-4-yl)ethanone dihydrochloride dictates its handling, storage, and reactivity.
Q1: What is the fundamental difference between using the dihydrochloride salt and the free base in a reaction?
A1: The key difference lies in the nucleophilicity of the amine and pyridine groups.
Dihydrochloride Salt: In this form, both the primary aliphatic amine and the pyridine nitrogen are protonated, forming ammonium and pyridinium ions, respectively. This renders them non-nucleophilic. The salt is generally a stable, crystalline solid that is often easier to handle and store long-term.[1] It is typically soluble in polar protic solvents like water or methanol but has poor solubility in many common aprotic organic solvents.
Free Base: The free base form has a neutral primary amine and pyridine ring. The primary amine is a potent nucleophile, and the pyridine nitrogen is also available for coordination or reaction. The free base is often less stable than the salt and can be prone to self-condensation or degradation.[1] Its solubility profile is shifted towards organic solvents.
You must use the free base for reactions where the primary amine is intended to act as a nucleophile (e.g., acylation, alkylation, reductive amination). The dihydrochloride salt is the starting point from which the free base is generated, typically in situ or via a separate workup step.
Q2: How should I properly store and handle 2-Amino-1-(pyridin-4-yl)ethanone dihydrochloride?
A2: Proper storage is critical to ensure the integrity of your starting material. According to safety data sheets, this compound is hygroscopic.[2] This means it readily absorbs moisture from the atmosphere.
Storage Recommendations:
Container: Keep the container tightly closed.[2][3][4][5]
Environment: Store in a dry, cool, and well-ventilated place.[2][3][4][5] A desiccator is highly recommended.
Inert Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with moisture and air.
Improper storage can lead to the uptake of water, which can hydrolyze the compound or interfere with moisture-sensitive reactions, leading to inconsistent results and low yields.
Q3: My reaction requires generating the free base in situ. How do I choose the correct base and how many equivalents are needed?
A3: This is one of the most critical steps and a common source of failure. To neutralize the dihydrochloride salt, you need to deprotonate two acidic centers: the pyridinium ion and the primary ammonium ion. This requires at least two equivalents of a base.
Choosing the Right Base:
The choice of base depends on the reaction conditions and the pKa values of the species involved.
The α-keto group is electron-withdrawing, slightly lowering the pKa compared to a simple alkylamine.
A suitable base should be strong enough to deprotonate the primary ammonium ion (pKa ~9-10) but should not cause undesired side reactions (e.g., self-condensation).
Inorganic Bases (e.g., K₂CO₃, NaHCO₃): These are often too weak to fully deprotonate the primary ammonium ion and are generally used in aqueous or biphasic systems. They are suitable for liberating the pyridine but not the primary amine.
Organic Amine Bases (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA)): These are the most common choices. With a pKa of their conjugate acids around 10-11, they are capable of deprotonating the primary ammonium group. DIPEA is bulkier and less nucleophilic than TEA, which can be advantageous in preventing N-alkylation of the base itself. Use at least 2.2 equivalents to ensure complete neutralization and to account for any impurities or measurement inaccuracies.
Stronger Bases (e.g., DBU, NaH, LDA): These are generally too strong and can promote undesired side reactions like enolization and self-condensation of the ketone. They should be avoided unless specifically required by the reaction mechanism.
Diagram: Acid-Base Equilibria
This diagram illustrates the stepwise deprotonation of the dihydrochloride salt.
Caption: Stepwise neutralization of the dihydrochloride salt.
Section 2: Troubleshooting Low Yields - A Mechanistic Approach
This section addresses specific problems you might encounter during your reaction.
Q4: My N-acylation or N-sulfonylation reaction is sluggish and gives a low yield. What's going wrong?
A4: This is a classic issue often traced back to incomplete neutralization or poor solubility.
Incomplete Neutralization: As discussed in Q3, if you use less than two equivalents of a suitable base (like TEA or DIPEA), your starting material will exist as a mixture of the free base and the hydrochloride salt. The salt is unreactive, effectively lowering the concentration of your active nucleophile.
Solution: Ensure you are using at least 2.2 equivalents of an appropriate organic base.
Poor Solubility: The dihydrochloride salt is poorly soluble in common acylation solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (ACN). Even after adding a base, the resulting ammonium salts (e.g., triethylammonium chloride) can sometimes hinder the reaction.
Solution: Consider using a more polar aprotic solvent like Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP), which can better solvate the species involved.[8] You can also gently warm the reaction mixture (e.g., to 40 °C) to improve solubility, but monitor for potential side reactions.
Competitive Acylation: While the primary amine is significantly more nucleophilic than the pyridine nitrogen, acylation on the pyridine ring can occur under certain conditions, leading to a complex mixture. This is less common but possible.
Troubleshooting Workflow: Low Yield in Acylation
Caption: A logical workflow for troubleshooting acylation reactions.
Q5: I'm attempting a condensation reaction to form a heterocycle (e.g., an imidazopyridine) and the yield is poor. What are the critical factors?
A5: Heterocycle formation, such as the synthesis of imidazo[1,2-a]pyridines, involves a sequence of steps, and failure can occur at any point.[9][10][11]
Initial Condensation/Addition: The first step is often the reaction of the primary amine with a carbonyl compound or its equivalent. This step can be reversible and pH-sensitive. The reaction requires the free base of the aminopyridine moiety.
Solution: Ensure complete neutralization of the starting material. For reactions involving aldehydes or ketones, a Dean-Stark trap or the addition of a dehydrating agent (e.g., MgSO₄, molecular sieves) can be used to drive the equilibrium towards the imine or enamine intermediate.
Cyclization Conditions: The subsequent cyclization is often the yield-determining step. This can be promoted by heat or by specific catalysts.
Solution: The reaction may require elevated temperatures (refluxing in ethanol, toluene, or DMF).[12] For oxidative cyclizations, ensure the correct oxidant (e.g., I₂, Cu(I)/O₂, NaIO₄) and stoichiometry are used.[9][10][11]
Side Reactions: α-Amino ketones are known to be susceptible to self-condensation, forming pyrazine dimers, especially under basic conditions or at high temperatures.[1] This is a common pathway for yield loss.
Solution: Maintain a moderate reaction temperature if possible. Add the coupling partner to the reaction mixture before prolonged heating. Monitor the reaction by TLC or LC-MS to detect the formation of major byproducts.
Q6: I am losing a significant amount of my product during the aqueous work-up. What is happening?
A6: The product of your reaction, now containing a basic pyridine ring, can be protonated and become water-soluble in acidic or even neutral aqueous layers.
Product Protonation: If you perform an acidic wash (e.g., with 1N HCl) to remove excess amine base, your product will also form a hydrochloride salt and partition into the aqueous layer.
Solution: After the reaction, perform a basic work-up. Use a saturated aqueous solution of a mild base like sodium bicarbonate (NaHCO₃) or a dilute solution of sodium hydroxide (NaOH) to wash the organic layer. Ensure the pH of the aqueous layer is > 8 before separating the layers.
Emulsion Formation: The amphiphilic nature of the product can sometimes lead to emulsions during extraction.
Solution: Add brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. If necessary, filter the entire mixture through a pad of Celite.
Section 3: Protocols & Workflows
Protocol 1: Generation and Extraction of the Free Base
This protocol describes how to generate the free base from the dihydrochloride salt for use in a subsequent reaction or for characterization.
Dissolution: Dissolve 1.0 equivalent of 2-Amino-1-(pyridin-4-yl)ethanone dihydrochloride in a minimal amount of water.
Cooling: Cool the aqueous solution in an ice bath (0 °C).
Basification: Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) with vigorous stirring. Monitor the pH of the aqueous phase with pH paper or a pH meter. Continue adding base until the pH is ≥ 9.
Extraction: Extract the aqueous layer three times with a suitable organic solvent (e.g., Dichloromethane, Ethyl Acetate). The free base has higher solubility in these solvents.
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Immediate Use: The resulting free base is often an oil or an unstable solid. It is highly recommended to use it immediately in the next synthetic step without prolonged storage.[1]
References
Biochem Chemopharma. (n.d.). safety data sheet sds/msds 2-amino pyridine. Retrieved from [Link]
The Ukrainian Biochemical Journal. (n.d.). 2-Amino-4,6,7,8-tetrAhydrothiopyrAno[3,2-b]pyrAn-3-cArbonitrile 5,5-dioxide Vp-4535 As An AntimicrobiAl Agent selectiVe towArd M. Retrieved from [Link]
LookChem. (n.d.). 1-(3-AMINO-PYRIDIN-4-YL)-ETHANONE manufacturers and suppliers in india. Retrieved from [Link]
Loba Chemie. (2016). 2-AMINO PYRIDINE FOR SYNTHESIS MSDS. Retrieved from [Link]
Organic & Biomolecular Chemistry. (2020). Recent advances in the synthesis of α-amino ketones. Royal Society of Chemistry. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Synthesis of α-Amino ketones, acids, esters, nitriles and related compounds. Retrieved from [Link]
PubMed Central (PMC). (n.d.). Enantioselective synthesis of α-amino ketones through palladium-catalyzed asymmetric arylation of α-keto imines. National Institutes of Health. Retrieved from [Link]
Wikipedia. (n.d.). Aminoaldehydes and aminoketones. Retrieved from [Link]
PubChem. (n.d.). 2-Amino-1-pyridin-2-yl-ethanone. National Institutes of Health. Retrieved from [Link]
ChemistrySelect. (2022). Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. Wiley-VCH GmbH. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Imidazo[1,2-a]pyridine synthesis. Retrieved from [Link]
PubMed Central (PMC). (n.d.). Synthesis of Trifluoroacetamidoketones by Acylation of Ferrocene with In Situ Protected Amino Acids. National Institutes of Health. Retrieved from [Link]
Williams, R. (2022). pKa Data Compiled by R. Williams. ACS, Organic Division. Retrieved from [Link]
Russian Chemical Reviews. (2023). Synthesis of α-amino carbonyl compounds: a brief review. IOP Publishing. Retrieved from [Link]
ResearchGate. (2025). 2-Amino-4-thiazolidinones: Synthesis and Reactions. Retrieved from [Link]
National Institutes of Health. (2025). Synthesis of imidazopyridines via NaIO4/TBHP-promoted (3 + 2) cycloaddition and biological evaluation as anticancer agents. Retrieved from [Link]
Aston Research Explorer. (n.d.). SYNTHESIS AND PROPERTIES OF SOME NOVEL IMIDAZOPYRIDINES. Retrieved from [Link]
YouTube. (2022). How to purify Amine? Retrieved from [Link]
Google Patents. (n.d.). DE102009012471A1 - Preparing a 2-amino pyridine derivative.
MDPI. (n.d.). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Retrieved from [Link]
MDPI. (n.d.). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Retrieved from [Link]
Springer. (n.d.). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. Retrieved from [Link]
PubMed Central (PMC). (2022). Trichloroacetic acid fueled practical amine purifications. National Institutes of Health. Retrieved from [Link]
PubChem. (n.d.). 2-Amino-1-(2,5-dimethoxyphenyl)ethan-1-one--hydrogen chloride (1/1). National Institutes of Health. Retrieved from [Link]
ResearchGate. (2012). 1-(4-amino-2,6-diphenylpyrimidin-5-yl)ethanone synthesis. Retrieved from [Link]
Isca Biochemicals. (n.d.). Amino acid pKa and pKi values. Retrieved from [Link]
How to avoid impurities in "2-Amino-1-(pyridin-4-yl)ethanone dihydrochloride" reactions
This guide serves as a technical support resource for researchers working with 2-Amino-1-(pyridin-4-yl)ethanone dihydrochloride (CAS: 55321-99-8). It addresses the specific instability mechanisms of -aminoketones and pro...
Author: BenchChem Technical Support Team. Date: February 2026
This guide serves as a technical support resource for researchers working with 2-Amino-1-(pyridin-4-yl)ethanone dihydrochloride (CAS: 55321-99-8). It addresses the specific instability mechanisms of
-aminoketones and provides protocols to minimize impurities such as pyrazine dimers and lachrymatory intermediates.
Core Concept: The "Free Base Trap"
The most critical technical insight for this molecule is that it cannot exist stably as a free base .
The Salt (Stable): The dihydrochloride salt protonates both the pyridine nitrogen and the primary amine. This electrostatic protection prevents self-reaction.
The Free Base (Unstable): Upon neutralization (pH > 7), the
-aminoketone moiety undergoes rapid self-condensation to form a dihydropyrazine, which subsequently oxidizes to a pyrazine derivative. This is the primary source of "yellowing" and insoluble impurities.
Impurity Pathways & Visualization
Figure 1: The Dimerization Cascade (Impurity Formation)
This diagram illustrates the mechanism of degradation when the compound is improperly neutralized or stored.
Caption: Pathway showing the conversion of the stable dihydrochloride salt into the 2,5-bis(4-pyridyl)pyrazine impurity upon exposure to basic conditions.
Troubleshooting & FAQs
Section A: Synthesis & Sourcing Impurities
Q: The material has a strong, stinging odor. Is this normal?A:No. Stop work immediately.
This indicates the presence of 2-Bromo-1-(pyridin-4-yl)ethanone , the precursor used in the synthesis.
Cause: Incomplete amination during the Delépine or Gabriel synthesis steps.
Hazard: This impurity is a potent lachrymator (tear gas agent).
Resolution: Wash the solid with cold diethyl ether or acetone (if the product is the HCl salt, it is insoluble; the bromo-impurity is soluble). Re-check HPLC/TLC.
Q: My white powder turned yellow/brown after opening. Can I use it?A: It depends on the application, but purity is compromised.
Cause: The color change indicates partial hydrolysis or dimerization (pyrazine formation) due to moisture absorption. The HCl salt is hygroscopic; absorbed water facilitates localized hydrolysis and subsequent condensation.
Action:
Dissolve a small sample in
for NMR.
Check for a singlet around 8.5–9.0 ppm (characteristic of the pyrazine ring protons).
If pyrazine < 5%, recrystallize from Ethanol/Conc. HCl .
Section B: Reaction Optimization
Q: I need to use the free base for a coupling reaction. How do I isolate it?A:Do not isolate the free base.
Isolating the free base will lead to rapid dimerization.
Protocol: Perform an in situ neutralization.
Suspend the dihydrochloride salt in your reaction solvent.
Add exactly 2.0 equivalents of a non-nucleophilic base (e.g., DIPEA, Et3N) immediately before adding the electrophile.
Ensure the electrophile (e.g., acid chloride, isocyanate) is present in excess or high concentration to compete with the self-condensation reaction.
Q: What is the best solvent for recrystallization?A:Ethanol + Aqueous HCl.
Avoid pure water (hydrolysis risk) or basic solvents.
Protocol: Dissolve the crude salt in minimum hot ethanol containing 1-2% conc. HCl. Cool slowly to 4°C. The excess acid suppresses the deprotonation equilibrium, preventing dimer formation.
Analytical Data & Specifications
Table 1: Key Impurity Markers
Component
Role
1H NMR Marker (D2O/DMSO)
HPLC Behavior
Target Molecule
Product
Singlet ~4.5 ppm ()
Main Peak
4-Acetylpyridine
Starting Material
Singlet ~2.6 ppm ()
Late Eluter (Non-polar)
Pyrazine Dimer
Degradant
Singlet ~9.2 ppm (Pyrazine-H)
Late Eluter (Aromatic)
-Bromoketone
Intermediate
Singlet ~4.8 ppm ()
Mid Eluter (Lachrymator)
Workflow: Handling & Storage
Figure 2: Safe Handling Logic Tree
Follow this decision matrix to ensure sample integrity.
Caption: Decision tree for inspecting, purifying, and using 2-Amino-1-(pyridin-4-yl)ethanone dihydrochloride.
References
Organic Syntheses , Coll. Vol. 5, p. 121 (1973); Vol. 48, p. 113 (1968). Synthesis of alpha-aminoketones via Delépine reaction.
National Institutes of Health (NIH) - PubChem . Compound Summary for CID 9576063 (4-(Aminoacetyl)pyridine).
Journal of the American Chemical Society . Mechanisms of alpha-aminoketone dimerization and pyrazine formation. (General reactivity context).
Fisher Scientific / Acros Organics . Safety Data Sheet: 2-Amino-1-(pyridin-4-yl)ethanone dihydrochloride. (Handling precautions for lachrymatory intermediates).
Optimization
Technical Support Center: Troubleshooting Side Reactions of 2-Amino-1-(pyridin-4-yl)ethanone Dihydrochloride
Welcome to the technical support center for 2-Amino-1-(pyridin-4-yl)ethanone dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential side reaction...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for 2-Amino-1-(pyridin-4-yl)ethanone dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential side reaction pathways encountered during its use. As a bifunctional molecule containing a primary amine and a ketone, this reagent, while versatile, is prone to specific side reactions. Understanding and controlling these pathways is critical for achieving desired reaction outcomes and ensuring product purity.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions I should be aware of when working with 2-Amino-1-(pyridin-4-yl)ethanone dihydrochloride?
The primary side reaction pathways stem from the inherent reactivity of the α-amino ketone moiety. The most prevalent issues are:
Self-Condensation to form Pyrazines: This is the most frequently observed side reaction, leading to the formation of 2,5-di(pyridin-4-yl)pyrazine.
Aldol-Type Condensations: The enolizable ketone can react with other carbonyl-containing compounds present in the reaction mixture.
Instability under Basic Conditions: The free base form of 2-Amino-1-(pyridin-4-yl)ethanone is significantly less stable than its dihydrochloride salt and is more susceptible to side reactions.
Troubleshooting Guide: Side Reaction Pathways
Issue 1: Formation of 2,5-di(pyridin-4-yl)pyrazine Impurity
Symptoms:
Appearance of a new, less polar spot on your TLC plate.
Mass spectrometry data showing a peak corresponding to the mass of 2,5-di(pyridin-4-yl)pyrazine.
Discoloration of the reaction mixture, often turning yellow or brown.
Causality:
α-Amino ketones are known to undergo self-condensation to form dihydropyrazine intermediates, which can then be readily oxidized to the corresponding aromatic pyrazine.[1][2] This process is often catalyzed by either acid or base and can be accelerated by heat. The dihydrochloride salt form of your starting material provides some protection, but prolonged reaction times, elevated temperatures, or the presence of even catalytic amounts of base can promote this dimerization.
Mechanism Overview:
The reaction proceeds through the formation of a dihydropyrazine intermediate from two molecules of the α-amino ketone, which is then oxidized to the stable aromatic pyrazine.
Caption: Self-condensation of 2-Amino-1-(pyridin-4-yl)ethanone to form a pyrazine byproduct.
Troubleshooting and Prevention:
Parameter
Problem
Solution & Rationale
pH
Reaction conditions are basic or become basic during workup.
Maintain acidic to neutral pH (around 4-6) if your desired reaction allows. The dihydrochloride salt is more stable under acidic conditions. If a base is required, consider using a milder, non-nucleophilic base and add it slowly at low temperatures.[3]
Temperature
The reaction is run at elevated temperatures.
Whenever possible, conduct the reaction at lower temperatures (e.g., 0 °C to room temperature). Higher temperatures significantly accelerate the rate of self-condensation.[4][5]
Reaction Time
Prolonged reaction times.
Monitor the reaction progress closely by TLC or LC-MS and quench the reaction as soon as the starting material is consumed or the desired product formation plateaus.
Amine Protection
The primary amine is unprotected.
If the desired reaction does not involve the amine, consider protecting it (e.g., as a Boc or Cbz derivative) to prevent its participation in side reactions.
Purification of Product from Pyrazine Impurity:
The pyrazine byproduct is typically less polar than the desired product. Purification can often be achieved by:
Column Chromatography: Using a silica gel column with a gradient elution system (e.g., dichloromethane/methanol or ethyl acetate/hexanes with a small amount of triethylamine to prevent streaking if the desired product is basic).
Recrystallization: If the desired product is a solid, recrystallization from a suitable solvent system can be effective in removing the pyrazine impurity.
Issue 2: Aldol-Type Condensation Products
Symptoms:
Presence of unexpected higher molecular weight byproducts in the mass spectrum.
A complex mixture of products observed by NMR or LC-MS.
Causality:
The methylene group alpha to the ketone in 2-Amino-1-(pyridin-4-yl)ethanone is enolizable, especially under basic conditions. The resulting enolate can act as a nucleophile and attack other electrophilic carbonyl compounds present in the reaction mixture, leading to aldol addition or condensation products.[6]
Caption: Aldol-type side reaction pathway.
Troubleshooting and Prevention:
Parameter
Problem
Solution & Rationale
Base
Use of strong, nucleophilic bases.
Employ non-nucleophilic bases (e.g., DBU, DIPEA) if a base is necessary. Strong bases like hydroxides or alkoxides will significantly promote enolization and subsequent aldol reactions.
Reaction Sequence
Adding the α-amino ketone to a reaction mixture containing another carbonyl compound under basic conditions.
If possible, modify the reaction sequence. For instance, pre-forming an intermediate with the other carbonyl compound before introducing the α-amino ketone, or vice-versa, under controlled conditions.
Temperature
Elevated reaction temperatures.
As with pyrazine formation, lower reaction temperatures will help to minimize the rate of aldol side reactions.
Issue 3: General Instability and Decomposition
Symptoms:
The formation of a dark, insoluble tar in the reaction vessel.
A significant decrease in the overall yield and recovery of material.
A complex mixture of unidentifiable products.
Causality:
The free base of 2-Amino-1-(pyridin-4-yl)ethanone is inherently less stable than its dihydrochloride salt. Neutralizing the salt to the free base, especially at elevated temperatures or for prolonged periods, can lead to a cascade of decomposition reactions, including oxidation and polymerization. The hydrochloride salt form helps to stabilize the compound by protonating the amino group and the pyridine nitrogen, reducing their nucleophilicity and susceptibility to oxidation.[3]
Experimental Protocol: Handling and Storage
Storage: Store 2-Amino-1-(pyridin-4-yl)ethanone dihydrochloride in a cool, dry, and dark place under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.
Dissolution: When preparing solutions, use deoxygenated solvents if the subsequent reaction is sensitive to oxidation. The dihydrochloride salt is generally soluble in water and polar organic solvents like methanol and DMSO.
Use in Reactions:
If the reaction is performed under acidic or neutral conditions, the dihydrochloride salt can often be used directly.
If the free base is required, it is best to generate it in situ at low temperatures by the slow addition of a suitable base (e.g., triethylamine, DIPEA) to a solution of the dihydrochloride salt. Avoid using strong bases like NaOH or KOH unless the reaction is very fast and performed at low temperatures.
Alternatively, the free base can be extracted into an organic solvent from a basic aqueous solution, but it should be used immediately without concentration and storage.
References
Khan Academy. (n.d.). Acid and base catalyzed formation of hydrates and hemiacetals. [Link]
Google Patents. (n.d.). CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine.
Biotage. (2023, February 7). How long are amino acid stock solutions stable for successful solid phase peptide synthesis?[Link]
ACS Publications. (2014, January 28). Continuous Flow Synthesis of α-Halo Ketones: Essential Building Blocks of Antiretroviral Agents. The Journal of Organic Chemistry. [Link]
PubMed Central (PMC). (n.d.). Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia. [Link]
SIOC Journals. (n.d.). Application of 2-Aminopyridines in the Synthesis of Five- and Six-Membered Azaheterocycles. [Link]
PubMed. (n.d.). Catalytic asymmetric direct alpha-amination reactions of 2-keto esters: a simple synthetic approach to optically active syn-beta-amino-alpha-hydroxy esters. [Link]
RSC Publishing. (n.d.). Synthesis of 2-amino-imidazo[4,5-b]pyridines. [Link]
PubMed Central (PMC). (n.d.). Asymmetric Catalysis Mediated by Synthetic Peptides, Version 2.0: Expansion of Scope and Mechanisms. [Link]
ResearchGate. (n.d.). Main reaction pathways for the formation of pyrazine derivatives from...[Link]
Perfumer & Flavorist. (2016, April 6). Pyrazine Generation from the Maillard Reaction of Mixed Amino Acids in Model Systems. [Link]
Chemistry LibreTexts. (2020, May 30). 23.8: The Aldol Reaction and Condensation of Ketones and Aldehydes. [Link]
PubMed Central (PMC). (n.d.). Reconstructive Methodology in the Synthesis of 2-Aminopurine. [Link]
PubMed. (n.d.). Pyrazine formation from serine and threonine. [Link]
National Center for Biotechnology Information. (n.d.). Synthesis of a 3-Amino-2,3-dihydropyrid-4-one and Related Heterocyclic Analogs as Mechanism-Based Inhibitors of BioA, a Pyridoxal-Phosphate (PLP) Dependent Enzyme. [Link]
ResearchGate. (n.d.). Hydrolysis of imines. Part 2. Kinetics and mechanism of hydrolysis of N-salicylidene-2-aminopyridine in the presence and absence of copper(II) ion. A study of the catalytic effect of some mixed-ligand complexes of copper(II). [Link]
Organic Chemistry Portal. (n.d.). Synthesis of α-Amino ketones, acids, esters, nitriles and related compounds. [Link]
National Center for Biotechnology Information. (n.d.). Electrochemical Reduction of Pyrazines into Dihydropyrazines. Preparation of Dihydropyrazines. [Link]
National Center for Biotechnology Information. (2021, January 29). Formation of Pyrazines in Maillard Model Systems: Effects of Structures of Lysine-Containing Dipeptides/Tripeptides. [Link]
ResearchGate. (n.d.). Synthesis and Synthetic Applications of α-Amino Ketones Derived from Natural α-Amino Acids. [Link]
RSC Publishing. (2020, December 8). Recent advances in the synthesis of α-amino ketones. Organic & Biomolecular Chemistry. [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Subject: Scale-Up Optimization & Stability Troubleshooting
Ticket ID: CHEM-SUP-8821
Status: Open
Analyst: Senior Application Scientist, Process Chemistry Division
Executive Summary: The "Goldilocks" pH Zone
2-Amino-1-(pyridin-4-yl)ethanone dihydrochloride (also known as 4-(glycyl)pyridine dihydrochloride) is a critical building block for heterocyclic synthesis. However, it presents a notorious scale-up challenge: The "Red Tar" Phenomenon.
This compound belongs to the class of ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">
-amino ketones.[1][2] While the dihydrochloride salt is stable, the free base is kinetically unstable . Upon neutralization (pH > 7), the free amine of one molecule rapidly attacks the carbonyl of another, leading to dimerization, cyclization into a dihydropyrazine, and subsequent oxidation to a pyrazine derivative (2,5-di(pyridin-4-yl)pyrazine).
Core Directive: The success of this reaction scale-up depends entirely on maintaining the "Goldilocks" acidic environment (pH < 3) throughout the entire workflow until the final dry salt is isolated.
Mechanism of Failure: Why Your Reaction Turns to Tar
Understanding the degradation pathway is essential for troubleshooting. The diagram below illustrates the pH-dependent instability that leads to yield loss and "red oil" formation.
Figure 1: The degradation pathway of
-amino ketones. Neutralization releases the reactive free base, which irreversibly dimerizes to the pyrazine byproduct.
Scale-Up Protocol: The Delépine Route
Direct amination of
-halo ketones with ammonia often leads to poly-alkylation. For scale-up (>100g), the Delépine Reaction using hexamethylenetetramine (HMTA) is the industry standard due to its high selectivity and avoidance of free-base intermediates [1].
Phase A: Bromination (Precursor Synthesis)
Reaction: 4-Acetylpyridine +
4-(Bromoacetyl)pyridine HBr
Parameter
Specification
Technical Rationale
Solvent
33% HBr in Acetic Acid
Suppresses nuclear bromination of the pyridine ring.
Temperature
45-50°C
Higher temps promote dibromination; lower temps stall the reaction.
Quench
Diethyl Ether
Precipitates the HBr salt, removing excess in the filtrate.
Phase B: The Delépine Sequence (The Critical Step)
Reaction: Bromo-ketone + HMTA
Hexaminium Salt Product 2HCl
Step-by-Step Methodology:
Hexaminium Salt Formation:
Suspend 4-(bromoacetyl)pyridine HBr (1.0 eq) in Chloroform (
) or Acetonitrile ().
Add Hexamethylenetetramine (1.05 eq) in one portion.
Scale-Up Note: The reaction is exothermic. Maintain internal temp < 30°C to prevent decomposition.
Stir for 4–6 hours. The product precipitates as a thick slurry.
Filtration: Filter the quaternary ammonium salt. Wash with fresh solvent. Do not dry completely; proceed wet to hydrolysis.
Acid Hydrolysis (Cleavage):
Suspend the wet hexaminium salt in Ethanol (5-7 volumes).
Add decolorizing charcoal, boil for 5 mins, and filter hot.
Cool to induce crystallization.
Prevention:[4] Ensure all solvents are anhydrous. Never wash the filter cake with water or bicarbonate.
Issue 2: Low Yield during Hydrolysis.
Cause: Incomplete cleavage of the hexaminium salt or loss of product in the mother liquor due to high solubility.
Correction:
The dihydrochloride is moderately soluble in hot ethanol. Reduce the volume of ethanol used for hydrolysis.
Add an antisolvent (Acetone or Ether) to the cooled reaction mixture to force precipitation.
Issue 3: Filter Cake Clogs (Slow Filtration).
Cause: Fine particle size of the hexaminium intermediate.
Correction:
Digestion: Before filtering the hexaminium salt, stir the slurry at room temperature for an additional 2 hours to allow Ostwald ripening (crystal growth).
Use a coarse sintered glass funnel rather than paper to prevent fiber contamination.
Workflow Visualization
Figure 2: Optimized Process Flow Diagram for the synthesis and purification of the dihydrochloride salt.
Frequently Asked Questions (FAQ)
Q: Can I use water for the hydrolysis step instead of ethanol?A:No. While water is a good solvent for hydrolysis, removing it requires high heat or lyophilization. Heating an aqueous solution of this amine—even in acid—increases the risk of degradation. Ethanol allows for easy crystallization and removal of the formaldehyde byproduct as the diethyl acetal.
Q: Why is my product hygroscopic?A: Small amine hydrochlorides are inherently hygroscopic. If the salt becomes sticky, it likely contains residual acid or moisture. Wash thoroughly with anhydrous ether (to remove acid) and store under Argon in a desiccator.
Q: Can I store the free base?A:Absolutely not. The free base must be generated in situ only if you are immediately reacting it in the next step (e.g., condensation with a heterocycle). Never attempt to isolate or store the free base [2].
Q: Is this compound related to PhIP (the carcinogen)?A:Safety Note: Do not confuse this building block with PhIP (2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine), which is a known carcinogen found in cooked meat [3].[5] While both are pyridine derivatives, they are distinct chemical entities. However, standard PPE (gloves, fume hood) is mandatory for all pyridine derivatives.
Technical Support Center: Strategies to Improve the Atom Economy of 2-Amino-1-(pyridin-4-yl)ethanone dihydrochloride Reactions
Welcome to the technical support guide for the synthesis of 2-Amino-1-(pyridin-4-yl)ethanone dihydrochloride. This document is designed for researchers, chemists, and process development professionals aiming to enhance t...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support guide for the synthesis of 2-Amino-1-(pyridin-4-yl)ethanone dihydrochloride. This document is designed for researchers, chemists, and process development professionals aiming to enhance the efficiency and sustainability of their synthetic routes. We will move beyond simple procedural outlines to explore the fundamental principles of atom economy, troubleshoot common inefficiencies, and provide actionable, field-proven strategies for optimization.
Part 1: Frequently Asked Questions (FAQs) - The Foundation of Atom Economy
This section addresses fundamental questions regarding atom economy, providing the necessary context for the advanced strategies and troubleshooting that follow.
Q1: What is atom economy, and why is it a critical metric in pharmaceutical intermediate synthesis?
A1: Atom economy is a foundational principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product.[1][2] The formula is:
% Atom Economy = (Molecular Weight of Desired Product / Total Molecular Weight of All Reactants) x 100 [1][3]
Unlike reaction yield, which measures the efficiency of a single experiment, atom economy assesses the intrinsic efficiency of the chosen chemical transformation. In pharmaceutical manufacturing, where multi-step syntheses are common, poor atom economy in even one step can lead to a cascade of waste, significantly increasing raw material costs, energy consumption, and the environmental burden of waste disposal.[4] For an intermediate like 2-Amino-1-(pyridin-4-yl)ethanone, optimizing atom economy is crucial for developing a cost-effective and sustainable manufacturing process.
Q2: What does a "traditional" synthetic route to 2-Amino-1-(pyridin-4-yl)ethanone look like, and what are its atom economy limitations?
A2: A classical, multi-step synthesis often relies on robust but inefficient reactions. A plausible traditional route might involve:
Friedel-Crafts Acylation: Acylating a pyridine precursor. This step is notoriously difficult for electron-deficient pyridine rings and often requires harsh conditions and a stoichiometric amount of a Lewis acid catalyst (e.g., AlCl₃), which generates significant inorganic waste.[5]
α-Halogenation: Bromination of the resulting ketone at the alpha position using a reagent like Br₂ or N-Bromosuccinimide (NBS). This introduces a leaving group but incorporates a halogen atom that will be discarded.
Nucleophilic Substitution: Reaction of the α-haloketone with an ammonia source (or a protected amine) to form the final amino ketone. This step generates halide salt as a byproduct.
The primary drawbacks are the generation of non-incorporated byproducts at each stage: Lewis acid-base adducts, halide salts, and potentially byproducts from protecting group chemistry. These routes often exhibit a low overall atom economy.
Part 2: Troubleshooting Guide - Enhancing Atom Economy in Practice
This section is formatted to address specific problems you might encounter and provides detailed, expert-driven solutions.
Q3: My Friedel-Crafts acylation step has a terrible atom economy due to the large excess of AlCl₃ and subsequent quenching. How can this be improved?
A3: This is a common and significant challenge. The reliance on stoichiometric Lewis acids is a primary source of waste.
Causality: Pyridine's nitrogen atom complexes with the Lewis acid, deactivating the ring towards electrophilic substitution and requiring a large excess of the catalyst.
Solutions:
Catalytic Acylation: While challenging, research into catalytic Friedel-Crafts reactions using highly active metal triflates (e.g., Y(OTf)₃, Sc(OTf)₃) can reduce the catalyst loading from stoichiometric to catalytic amounts, drastically improving the atom economy.[6]
Alternative Coupling Strategies (Beyond Friedel-Crafts): A more atom-economical approach is to build the molecule differently. For instance, a fluoride-catalyzed acylation of a pre-functionalized 2-(trialkylsilyl)pyridine with an acyl fluoride offers a modern alternative that avoids strong Lewis acids.[7] This method demonstrates high functional group tolerance and better atom economy.
Workflow: Deciding on an Acylation Strategy
Caption: Workflow for selecting a higher atom economy acylation method.
Q4: The α-amination step via halogenation and substitution is inefficient. What are the best direct amination strategies?
A4: The two-step halogenation/substitution sequence is a classic example of poor atom economy. Direct C-H amination is the ideal solution.
Causality: The intermediate halogenation step adds mass that is immediately removed as waste in the subsequent step.
Solutions:
Oxidative α-Amination: Modern methods allow for the direct coupling of ketone enolates with amine sources. Copper-catalyzed systems are particularly effective. For example, using catalytic amounts of copper(II) bromide (CuBr₂) can facilitate the direct α-amination of ketones with a variety of amines.[8][9] The proposed mechanism involves the in-situ generation of an α-bromo ketone, which is immediately substituted by the amine, regenerating the catalyst. This telescopes two steps into one catalytic cycle.
Electrochemical Methods: An even greener approach involves electrochemical α-halogenation in situ. Using a catalytic amount of an ammonium iodide salt, an electric current can generate the α-iodo species, which then reacts with the amine. This avoids stoichiometric chemical oxidants entirely.[10]
Q5: Can I combine multiple reaction steps into a single operation to improve overall efficiency?
A5: Yes. Multi-component reactions (MCRs) are a cornerstone of green chemistry and offer a powerful strategy to boost atom economy.
Causality: MCRs form a product from three or more starting materials in a single pot, where most or all atoms are incorporated into the final structure. This minimizes intermediate workups, purification steps, and solvent waste.
Solution:
One-Pot Pyridine Synthesis: While a direct MCR for the target molecule is not widely reported, related pyridine syntheses can be adapted. For instance, a one-pot, four-component reaction of an aldehyde, a ketone, ethyl cyanoacetate, and ammonium acetate is a well-established, environmentally friendly method for constructing substituted pyridine rings.[11] Exploring a similar strategy by reacting a suitable 4-substituted precursor could dramatically improve step- and atom-economy.
Q6: My process is difficult to control and generates impurities. Can advanced reactor technology help?
A6: Absolutely. Continuous flow chemistry offers superior control over reaction parameters, often leading to higher yields, fewer byproducts, and improved safety, which indirectly contributes to better overall resource efficiency.[12][13]
Causality: Traditional batch reactors can have poor heat and mass transfer, leading to temperature gradients and localized concentration differences that promote side reactions. Flow reactors, with their high surface-area-to-volume ratio, eliminate these issues.[14][15]
Solution:
Implement a Flow Reactor Setup:
Pumps: Use precision pumps to deliver streams of reactants (e.g., the pyridyl ketone and the aminating agent) to a mixing point.
Reactor: The mixed stream enters a heated or cooled tube or microreactor, where the reaction occurs. The residence time is precisely controlled by the flow rate and reactor volume.
In-line Analysis: Integrate in-line analytical tools (like IR or UV-Vis) to monitor the reaction in real-time, allowing for rapid optimization.
Benefits: This is particularly advantageous for handling hazardous intermediates or highly exothermic reactions, which can be performed safely at small volumes under continuous processing.[14][16]
Part 3: Comparative Data & Protocols
Atom Economy Comparison: Traditional vs. Optimized Routes
The table below provides a theoretical comparison, highlighting the dramatic potential for improvement. (Note: Molecular weights are illustrative).
Protocol: Copper-Catalyzed Direct α-Amination of 1-(pyridin-4-yl)ethanone
This protocol is an adaptation of methodologies described for the direct amination of ketones and serves as a starting point for optimization.[9]
Materials:
1-(pyridin-4-yl)ethanone
Ammonia source (e.g., Benzylamine as a model, followed by debenzylation, or direct use of an ammonia surrogate)
Copper(II) bromide (CuBr₂), 5 mol%
Base (e.g., Na₂CO₃), 2 equivalents
Solvent (e.g., Acetonitrile)
Equipment:
Round-bottom flask with reflux condenser
Magnetic stirrer and hotplate
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
To a dry round-bottom flask under an inert atmosphere, add 1-(pyridin-4-yl)ethanone (1.0 eq), Na₂CO₃ (2.0 eq), and CuBr₂ (0.05 eq).
Add dry acetonitrile via syringe.
Add the amine source (e.g., Benzylamine, 1.2 eq).
Heat the reaction mixture to reflux (approx. 82°C) and stir vigorously.
Monitor the reaction progress by TLC or LC-MS.
Upon completion, cool the mixture to room temperature.
Filter the mixture to remove inorganic salts and concentrate the filtrate under reduced pressure.
Purify the crude product by column chromatography to yield the α-amino ketone.
Convert to the dihydrochloride salt by treating a solution of the free base in a suitable solvent (e.g., ether or isopropanol) with a stoichiometric amount of HCl (e.g., 2M solution in ether).
Causality of Choices:
CuBr₂: Acts as a catalyst to facilitate the C-N bond formation, avoiding a stoichiometric halogenating agent.[9]
Inert Atmosphere: Prevents potential side reactions involving oxygen.
Base: Neutralizes the HBr generated in situ during the catalytic cycle.
Catalytic Cycle: Direct Amination
Caption: Proposed catalytic cycle for the direct α-amination of ketones.
References
CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine - Google P
Synthesis of Novel 2-Aminoimidazo[4,5-b]pyridines, Including the Thieno Analogue of the Cooked-Food Mutagen IFP. - ResearchGate. (URL: [Link])
Synthesis of ketamine from a nontoxic procedure: a new and efficient route - Indian Academy of Sciences. (URL: [Link])
JPH03200751A - Production of 2-amino-1-(4-hydroxyphenyl)
Recent advances in the synthesis of α-amino ketones - Organic & Biomolecular Chemistry (RSC Publishing). (URL: [Link])
Synthesis of 2-amino-imidazo[4,5-b]pyridines - RSC Publishing. (URL: [Link])
Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity - MDPI. (URL: [Link])
Pyridin-2-one synthesis using ester enolates and aryl aminoaldehydes and ketones. (URL: [Link])
Synthesis of a 3-Amino-2,3-dihydropyrid-4-one and Related Heterocyclic Analogs as Mechanism-Based Inhibitors of BioA, a Pyridoxal-Phosphate (PLP) Dependent Enzyme - PMC - NIH. (URL: [Link])
Atom Economy Green Synthesis in Organic Chemistry - JOCPR. (URL: [Link])
Iron-Catalyzed Oxidative α-Amination of Ketones with Primary and Secondary Sulfonamides | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])
What Is the Atom Economy? | Chemical Calculations | Chemistry | FuseSchool - YouTube. (URL: [Link])
Green Synthesis of Novel Pyridines via One-Pot Multicomponent Reaction and Their Anti-Inflammatory Evaluation - PMC - NIH. (URL: [Link])
Flow Chemistry: Recent Developments in the Synthesis of Pharmaceutical Products - ACS Publications. (URL: [Link])
Beyond Friedel–Crafts: Spontaneous and Fluoride-Catalyzed Acylation of 2-(Trialkylsilyl)pyridines | Organic Letters - ACS Publications. (URL: [Link])
Synthesis of α-Amino ketones, acids, esters, nitriles and related compounds. (URL: [Link])
Revolutionizing Pharma Production with Continuous Flow Chemistry| Aurigene Pharmaceutical Services. (URL: [Link])
C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3 - PMC - PubMed Central. (URL: [Link])
Atom Economy in Drug Synthesis is a Playground of Functional Groups | Prime Scholars. (URL: [Link])
α-Amination of Amides and Ketones - ChemistryViews. (URL: [Link])
Flow Chemistry in the Pharmaceutical Industry - Syrris. (URL: [Link])
Friedel-Crafts acylation reactions in pyridinium based ionic liquids - ResearchGate. (URL: [Link])
Synthesis and antibacterial activities of some 2-amino-4-(1,1′-biphenyl-4-yl)-6-aryl-6H-1,3-thiazines - ResearchGate. (URL: [Link])
Mini Review: Recent Developments in Synthesis of Imidazo[1,2-a] pyridines (2016-2020) - CHEMISTRY & BIOLOGY INTERFACE. (URL: [Link])
A new process of ketamine synthesis from 2-(2-chlorophenyl)-2-nitrocyclohexanone proposed by analyzing drug materials and chemicals seized in Taiwan - ResearchGate. (URL: [Link])
Preparation of Pyridines, Part 3: By Acylation - YouTube. (URL: [Link])
Understanding flow chemistry for the production of active pharmaceutical ingredients - NIH. (URL: [Link])
5.4: Yield And Atom Economy in Chemical Reactions - Chemistry LibreTexts. (URL: [Link])
PYRIDIN-2-YL-AMINO-1,2,4-THIADIAZOLE DERIVATIVES AS GLUCOKINASE ACTIVATORS FOR THE TREATMENT OF DIABETES MELLITUS - Googleapis.com. (URL: [Link])
Simple Catalytic Mechanism for the Direct Coupling of α‑Carbonyls with Functionalized Amines: A One-Step Synthesis of Plavix - Macmillan Group - Princeton University. (URL: [Link])
Efficient atom and step economic (EASE) synthesis of the “smart drug” Modafinil - Green Chemistry (RSC Publishing). (URL: [Link])
Synthesis and Transformations of 2-Amino-1,3,4-thiadiazines - ResearchGate. (URL: [Link])
Alum Catalyzed Simple, Efficient, and Green Synthesis of 2-[3-Amino-5-methyl-5-(pyridin-3-yl)-1,5-dihydro-4H-1,2,4-triazol-4-yl]propanoic Acid Derivatives in Aqueous Media - PMC - NIH. (URL: [Link])
Atom Economy (GCSE Chemistry) - Study Mind. (URL: [Link])
A Comparative Guide to the Mass Spectrometry Analysis of 2-Amino-1-(pyridin-4-yl)ethanone and its Derivatives
This guide provides an in-depth comparison of mass spectrometry-based analytical strategies for 2-Amino-1-(pyridin-4-yl)ethanone and its derivatives. Intended for researchers, scientists, and professionals in drug develo...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth comparison of mass spectrometry-based analytical strategies for 2-Amino-1-(pyridin-4-yl)ethanone and its derivatives. Intended for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of protocols to explain the underlying principles and rationale for methodological choices. Our aim is to equip you with the expertise to develop robust and reliable analytical methods for this important class of compounds.
Introduction: The Analytical Challenge
2-Amino-1-(pyridin-4-yl)ethanone is a heterocyclic compound featuring a pyridine ring, a ketone, and a primary amine. This combination of functional groups presents both opportunities and challenges for mass spectrometric analysis. The basicity of the pyridine nitrogen and the primary amine makes it highly amenable to electrospray ionization (ESI), a soft ionization technique that readily produces protonated molecular ions. However, the structural complexity also implies multiple potential sites for fragmentation, which must be understood for confident identification and quantification. Furthermore, the analysis of its derivatives, which may be formed during drug metabolism studies or through intentional synthesis, requires a flexible and well-reasoned analytical approach.
Ionization Techniques: A Comparative Overview
The choice of ionization technique is paramount for the successful analysis of any compound. For 2-Amino-1-(pyridin-4-yl)ethanone and its derivatives, several options can be considered, each with its own merits.
Electrospray Ionization (ESI)
ESI is the premier choice for this class of compounds due to the presence of the basic pyridine and amino groups.[1] These sites are readily protonated in the acidic mobile phases typically used in reversed-phase liquid chromatography, leading to efficient formation of [M+H]⁺ ions.
Mechanism of Ionization: In positive ion mode ESI, the analyte in solution is sprayed through a heated capillary to which a high voltage is applied. This creates a fine mist of charged droplets. As the solvent evaporates, the charge density on the droplet surface increases until ions are ejected into the gas phase. For 2-Amino-1-(pyridin-4-yl)ethanone, protonation will predominantly occur on the more basic pyridine nitrogen.
Advantages: High sensitivity, soft ionization (minimal in-source fragmentation), and excellent compatibility with liquid chromatography (LC-MS).
Considerations: ESI is susceptible to matrix effects, where other components in the sample can suppress the ionization of the analyte of interest. Proper sample preparation and chromatographic separation are crucial to mitigate these effects.
Atmospheric Pressure Chemical Ionization (APCI)
APCI is a viable alternative to ESI, particularly for less polar derivatives or when analyzing samples in non-polar solvents.
Mechanism of Ionization: In APCI, the sample is vaporized in a heated nebulizer. A corona discharge then ionizes the solvent molecules, which in turn transfer a proton to the analyte.
Advantages: Less susceptible to matrix effects than ESI and can ionize a broader range of compounds, including those with lower polarity.
Considerations: APCI is a more energetic ionization technique than ESI, which can sometimes lead to in-source fragmentation.
MALDI is typically employed for the analysis of large molecules like proteins and peptides.[1] However, it can be a useful technique for certain derivatives of 2-Amino-1-(pyridin-4-yl)ethanone, especially for high-throughput screening or when direct analysis from a solid sample is desired.
Mechanism of Ionization: The analyte is co-crystallized with a matrix compound that strongly absorbs laser light. A pulsed laser irradiates the sample, causing the matrix to desorb and ionize, carrying the analyte with it into the gas phase.
Advantages: High sensitivity, tolerance to salts and buffers, and suitability for high-throughput applications.
Considerations: MALDI is not as readily coupled to liquid chromatography as ESI or APCI, and the choice of matrix is critical for successful analysis.
Fragmentation Analysis: Predicting the Tandem Mass Spectra
Tandem mass spectrometry (MS/MS) is essential for structural elucidation and confident identification. By isolating the precursor ion and subjecting it to collision-induced dissociation (CID), we can generate a characteristic fragmentation pattern.
Predicted Fragmentation of 2-Amino-1-(pyridin-4-yl)ethanone
The fragmentation of the [M+H]⁺ ion of 2-Amino-1-(pyridin-4-yl)ethanone (exact mass: 137.0715 g/mol for the protonated species) is expected to be dominated by cleavages adjacent to the carbonyl group, a phenomenon known as α-cleavage.[2][3]
Table 1: Predicted Key Fragments for Protonated 2-Amino-1-(pyridin-4-yl)ethanone
Fragment Ion
Predicted m/z
Proposed Structure
[M+H]⁺
137.07
Protonated parent molecule
[M+H - CH₂NH₂]⁺
107.05
Pyridinium ion
[M+H - C₇H₅NO]⁺
30.03
Iminium ion
Comparative Fragmentation of Derivatives
Derivatization can significantly alter the fragmentation pattern, providing additional structural information.
Acetylation of the primary amine would increase the molecular weight by 42.01 Da. The fragmentation would likely involve the loss of the acetyl group as ketene (42.01 Da) or the entire N-acetylaminomethyl group.
Table 2: Predicted Key Fragments for the N-Acetyl Derivative
Fragment Ion
Predicted m/z
Proposed Structure
[M_acetyl+H]⁺
179.08
Protonated N-acetyl derivative
[M_acetyl+H - 42.01]⁺
137.07
Loss of ketene
[M_acetyl+H - 72.06]⁺
107.05
Pyridinium ion
Experimental Protocols
The following protocols provide a starting point for the analysis of 2-Amino-1-(pyridin-4-yl)ethanone and its derivatives. Optimization will be necessary based on the specific instrumentation and analytical goals.
LC-MS/MS Analysis of 2-Amino-1-(pyridin-4-yl)ethanone
Step-by-Step Protocol:
Sample Preparation:
Prepare a 1 mg/mL stock solution of 2-Amino-1-(pyridin-4-yl)ethanone dihydrochloride in a 50:50 mixture of acetonitrile and water.
Further dilute the stock solution to the desired concentration (e.g., 1 µg/mL) using the same solvent mixture.
Filter the final solution through a 0.22 µm syringe filter before injection.
Liquid Chromatography:
Column: Use a C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
Mobile Phase A: 0.1% formic acid in water.
Mobile Phase B: 0.1% formic acid in acetonitrile.
Flow Rate: 0.3 mL/min.
Gradient: Start at 5% B, hold for 1 minute, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.
Mass Spectrometry:
Ionization Mode: ESI positive.
Capillary Voltage: 3.5 kV.
Gas Temperature: 300 °C.
Nebulizer Pressure: 35 psi.
Full Scan Range: m/z 50-300.
Tandem MS: Isolate the precursor ion at m/z 137.07 and apply a collision energy of 10-30 eV to generate fragment ions.
Conclusion
The mass spectrometric analysis of 2-Amino-1-(pyridin-4-yl)ethanone and its derivatives is readily achievable with a well-designed analytical strategy. Electrospray ionization is the preferred method, yielding high-sensitivity detection of the protonated molecular ion. Tandem mass spectrometry provides characteristic fragmentation patterns, dominated by α-cleavages, which are invaluable for structural confirmation. By understanding the interplay between the compound's structure, the choice of ionization technique, and the resulting fragmentation, researchers can develop robust and reliable methods for the identification and quantification of this important class of molecules.
References
Dass, C. (2007). Fundamentals of Contemporary Mass Spectrometry. John Wiley & Sons.
de Hoffmann, E., & Stroobant, V. (2007).
PubChem. (n.d.). 2-Amino-1-(pyridin-4-yl)ethanone. National Center for Biotechnology Information. Retrieved from [Link]
Chemistry LibreTexts. (2023, October 30). Mass Spectrometry: Fragmentation Patterns. Retrieved from [Link]
Yinon, J. (Ed.). (2004). Modern Methods and Applications in Analysis of Explosives. John Wiley & Sons.
Siuzdak, G. (1996). Mass Spectrometry for Biotechnology. Academic Press.
Ardrey, R. E. (2003). Liquid Chromatography-Mass Spectrometry: An Introduction. John Wiley & Sons.
Niessen, W. M. A. (2001).
Gross, J. H. (2011). Mass Spectrometry: A Textbook. Springer.
Twyman, R. M. (2004). Principles of Proteomics. BIOS Scientific Publishers.
Author: BenchChem Technical Support Team. Date: February 2026
13C NMR Chemical Shift Guide: 2-Amino-1-(pyridin-4-yl)ethanone Dihydrochloride
Executive Summary & Application Context
2-Amino-1-(pyridin-4-yl)ethanone dihydrochloride (also known as 4-(glycyl)pyridine dihydrochloride) is a critical intermediate in the synthesis of heterocyclic pharmaceuticals, particularly kinase inhibitors and aminothiazole-based drugs. Its structural integrity is defined by two distinct domains: the electron-deficient pyridinium ring and the reactive
-amino ketone tail.
This guide provides a comparative 13C NMR analysis, contrasting the target molecule with its precursor (4-acetylpyridine ) and the free base pyridine scaffold. These comparisons allow researchers to validate successful amination and salt formation during synthesis.
Technical Comparison: Chemical Shift Assignment
The following data compares the theoretical and literature-derived shifts for the target molecule against its synthetic precursors. The shifts illustrate the electronic impact of
-functionalization and pyridine protonation.
Table 1: Comparative 13C NMR Chemical Shifts (
, ppm)
Solvent: DMSO-d
or DO (for salts)
Carbon Position
Pyridine (Free Base)
4-Acetylpyridine (Precursor)
Target: Amino-Ketone 2HCl (Predicted)
Diagnostic Trend
C=O (Ketone)
N/A
~198.0
191.0 – 194.0
Upfield shift due to inductive effect of -ammonium group.
Shielding effect observed upon N-protonation (Salt formation).
Pyridine C3, C5
123.9
~121.5
126.0 – 128.0
Deshielding due to positive charge delocalization on the ring.
Pyridine C4 (Ipso)
135.9
~142.5
148.0 – 152.0
Deshielded by both the carbonyl EWG and ring protonation.
Critical Note on Salt Effects: The formation of the dihydrochloride salt significantly alters the aromatic region. Protonation of the pyridine nitrogen typically causes an upfield shift (shielding) of the C2/C6 carbons (closer to Nitrogen) and a downfield shift (deshielding) of the C3/C5/C4 carbons relative to the free base. This "reverse" effect is a hallmark of pyridinium salts in 13C NMR.
Structural Analysis & Synthesis Workflow
The transition from 4-acetylpyridine to the target involves bromination followed by nucleophilic substitution with an azide or amine source (e.g., hexamethylenetetramine), and finally acid hydrolysis.
Figure 1: Synthesis & Spectral Evolution
Caption: Evolution of key diagnostic carbon shifts during the synthesis of 2-amino-1-(pyridin-4-yl)ethanone dihydrochloride.
Experimental Protocol: Sample Preparation
To ensure high-resolution spectra and prevent degradation (dimerization to dihydropyrazines), strictly follow this protocol.
Protocol: 13C NMR Sample Preparation
Solvent Selection: Use Deuterium Oxide (D
O) or DMSO-d .
Why? The dihydrochloride salt is highly polar and insoluble in CDCl
. DO provides the cleanest baseline, while DMSO-d allows observation of exchangeable protons (NH) in 1H NMR.
pH Stabilization (Critical):
If using D
O, add 1-2 drops of DCl (Deuterium Chloride) .
Reasoning: The free base of
-amino ketones is unstable and prone to self-condensation. Maintaining a low pH (pH < 2) keeps the amine protonated (), preventing dimerization and ensuring the pyridine ring remains in the pyridinium form for consistent shifts.
Concentration: Dissolve 20-30 mg of the salt in 0.6 mL of solvent.
Acquisition:
Scans: Minimum 512 scans (due to the splitting of signals by coupling to
N and lower sensitivity of quaternary carbons).
Relaxation Delay (D1): Set to 2.0 - 3.0 seconds to ensure integration accuracy of the carbonyl carbon (~192 ppm).
Mechanistic Insight: Why the Shifts Move
The
-Effect (CH CHNH):
Replacing a hydrogen on the methyl group with an electronegative amino group (or ammonium in the salt form) exerts a strong deshielding inductive effect (-I) . This pulls electron density away from the carbon, moving the resonance from ~26 ppm (methyl) to ~46 ppm (aminomethyl).
The Pyridinium Effect:
Upon protonation (forming the HCl salt), the lone pair on the pyridine nitrogen forms a bond with H
.
C2/C6 (Ortho to N): The loss of the lone pair's paramagnetic contribution typically leads to an upfield shift (shielding) compared to the free base.
C4 (Para to N): The positive charge on the nitrogen pulls
-electron density via resonance, significantly deshielding the C4 position (moving it downfield to ~150 ppm).
Figure 2: Structural Connectivity & Numbering
Caption: Carbon numbering and predicted chemical shifts (ppm) for the dihydrochloride salt form.
References
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag. (Source for general additive rules of substituent effects on chemical shifts).
Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH. (Source for Pyridine vs. Pyridinium salt shift trends).
National Institute of Advanced Industrial Science and Technology (AIST). (2023). Spectral Database for Organic Compounds (SDBS). (Reference data for Pyridine and 4-Acetylpyridine). Available at: [Link]
Validation
A Senior Application Scientist's Guide to the Orthogonal Purity Validation of Synthesized 2-Amino-1-(pyridin-4-yl)ethanone dihydrochloride
The Imperative of Purity: Beyond a Single Percentage Point In the realm of drug development, the purity of a synthetic intermediate like 2-Amino-1-(pyridin-4-yl)ethanone dihydrochloride is not merely a quality control me...
Author: BenchChem Technical Support Team. Date: February 2026
The Imperative of Purity: Beyond a Single Percentage Point
In the realm of drug development, the purity of a synthetic intermediate like 2-Amino-1-(pyridin-4-yl)ethanone dihydrochloride is not merely a quality control metric; it is a foundational pillar of safety, efficacy, and reproducibility. Impurities, even at trace levels, can arise from the synthetic pathway—including unreacted starting materials, by-products, or degradation products—and may carry their own pharmacological or toxicological profiles.[1][2] Consequently, relying on a single analytical method for purity assessment provides an incomplete and potentially misleading picture.
This guide champions an orthogonal approach , a self-validating system where multiple, disparate analytical techniques are employed. Each method probes a different physicochemical property of the molecule, and their collective agreement provides robust, defensible evidence of purity. We will compare the "gold standard" chromatographic method with essential spectroscopic and elemental techniques, explaining the causality behind each experimental choice.
The Analytical Workflow: An Orthogonal Strategy
A comprehensive purity validation campaign should be structured as a logical workflow. The primary goal is to quantify the main component, identify any potential impurities, and confirm the compound's structural integrity.
Caption: Orthogonal workflow for purity validation.
HPLC is the cornerstone for purity determination of non-volatile organic molecules due to its high resolution, sensitivity, and quantitative accuracy.[3][4] For a polar, aromatic compound like our target molecule, a reversed-phase method is the logical choice.
3.1 Causality of Method Parameters
The selection of each HPLC parameter is a deliberate choice designed to achieve optimal separation of the analyte from potential impurities. A poorly designed method can co-elute impurities with the main peak, leading to an overestimation of purity.
Parameter
Recommended Condition
Rationale
Column
Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)
The C18 stationary phase provides excellent hydrophobic retention for the pyridine ring, while being suitable for the polar nature of the molecule.[5]
Mobile Phase
A: 0.1% Trifluoroacetic Acid (TFA) in WaterB: Acetonitrile
TFA acts as an ion-pairing agent, improving the peak shape of the amine. Acetonitrile is a common organic modifier providing good elution strength.
Gradient
5% B to 95% B over 20 minutes
A gradient elution is crucial to ensure that both highly polar and potentially non-polar impurities are eluted from the column and detected.
Flow Rate
1.0 mL/min
A standard flow rate for a 4.6 mm I.D. column, balancing analysis time with separation efficiency.
Detection
UV at 254 nm
The pyridine ring contains a strong chromophore, making UV detection highly sensitive for this compound.
Injection Vol.
10 µL
Standard volume to avoid column overloading while ensuring a strong signal.
3.2 Experimental Protocol: HPLC
Standard Preparation: Accurately weigh and dissolve ~1 mg of 2-Amino-1-(pyridin-4-yl)ethanone dihydrochloride in a 1:1 mixture of water and acetonitrile to create a 1 mg/mL stock solution.
Sample Preparation: Prepare the synthesized sample in the same manner.
System Setup: Equilibrate the HPLC system with the mobile phase conditions described in the table above.
Injection: Inject 10 µL of the sample solution onto the column.
Data Acquisition: Record the chromatogram for at least 25 minutes to ensure all components have eluted.
Purity Calculation: Determine the purity by the area percent method: Purity % = (Area of Main Peak / Total Area of All Peaks) * 100.
While HPLC provides a quantitative purity value, it reveals little about the identity of the main peak or the structure of impurities. Spectroscopic and elemental analyses are therefore essential for a comprehensive validation.[][7]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is arguably the most powerful technique for unambiguous structure elucidation.[8] It provides atom-level information, confirming the connectivity of the molecule and revealing the presence of structurally similar impurities that might be missed by HPLC.
4.1.1 Experimental Protocol: NMR
Sample Preparation: Dissolve 5-10 mg of the sample in 0.7 mL of a deuterated solvent (e.g., D₂O or DMSO-d₆). The choice of solvent is critical; D₂O will cause the exchange of labile amine and potential hydroxyl protons, simplifying the spectrum.
¹H NMR Acquisition: Acquire a proton NMR spectrum. Key signals to verify for 2-Amino-1-(pyridin-4-yl)ethanone dihydrochloride include two doublets in the aromatic region for the pyridine ring, and a singlet for the methylene (-CH₂-) group adjacent to the carbonyl.
¹³C NMR Acquisition: Acquire a carbon NMR spectrum to confirm the number of unique carbon environments, including the carbonyl carbon signal (~190-200 ppm).
Data Analysis: Integrate the ¹H NMR signals. The ratio of integrations should match the number of protons in each environment. The absence of significant unassigned signals is a strong indicator of high purity.
Mass Spectrometry (MS)
Mass spectrometry validates the molecular weight of the compound, providing a fundamental check of its identity.[9] When coupled with HPLC (LC-MS), it can also provide molecular weight information for any impurities separated chromatographically.
4.2.1 Experimental Protocol: LC-MS
Instrumentation: Utilize an HPLC system coupled to a mass spectrometer with an electrospray ionization (ESI) source. ESI is ideal for polar, ionizable molecules.
Analysis: Inject the sample using the HPLC method described previously.
Data Acquisition: Acquire mass spectra in positive ion mode. The target molecule should readily protonate.
Data Analysis: Look for the [M+H]⁺ ion. For 2-Amino-1-(pyridin-4-yl)ethanone (free base, C₇H₈N₂O, Mol. Wt. ≈ 136.15), the expected [M+H]⁺ ion would be at an m/z of approximately 137.1.
Elemental Analysis (CHN)
Elemental analysis provides the empirical formula of the compound. For a salt like the dihydrochloride form, it is a crucial and definitive test of composition and purity, as it directly measures the percentage of key elements.
4.3.1 Experimental Protocol: CHN Analysis
Sample Submission: Submit a dry, homogeneous sample (~2-3 mg) to a calibrated elemental analyzer.
Analysis: The instrument combusts the sample and quantitatively measures the resulting CO₂, H₂O, and N₂ gases. Chloride is determined separately.
Data Comparison: Compare the experimentally determined weight percentages of Carbon, Hydrogen, and Nitrogen to the theoretical values calculated from the chemical formula (C₇H₁₀Cl₂N₂O).
4.3.2 Comparative Data: Theoretical vs. Experimental
Element
Theoretical % (for C₇H₁₀Cl₂N₂O)
Experimental % (Example)
Acceptance Criteria
Carbon (C)
40.21%
40.15%
± 0.4%
Hydrogen (H)
4.82%
4.85%
± 0.4%
Nitrogen (N)
13.40%
13.35%
± 0.4%
Agreement within ±0.4% is considered strong evidence of high purity and correct salt formation.
Comparison of Purity Validation Techniques
The choice of technique depends on the question being asked. This guide advocates for using a combination to build a complete picture of the compound's quality.
Caption: Decision tree for selecting analytical techniques.
Technique
Primary Information Provided
Strengths
Limitations
HPLC
Quantitative Purity
High precision, sensitivity, and resolving power for separating impurities.[3][10]
Provides limited structural information; co-elution can mask impurities.
NMR
Unambiguous Structure
Gold standard for structural elucidation; can identify and quantify impurities without a reference standard (qNMR).[7]
Lower sensitivity than HPLC; complex mixtures can be difficult to interpret.
MS
Molecular Weight
High sensitivity and specificity for molecular weight determination.[]
Isomers are indistinguishable; ionization efficiency can vary significantly.
Elemental Analysis
Elemental Composition
Provides absolute, quantitative data on the elemental makeup; confirms salt form.
Requires a highly pure and dry sample; does not distinguish between isomers.
Conclusion
Validating the purity of a critical intermediate like 2-Amino-1-(pyridin-4-yl)ethanone dihydrochloride demands more than a single analytical run. It requires a thoughtful, orthogonal strategy that leverages the distinct strengths of multiple techniques. High-Performance Liquid Chromatography serves as the primary tool for quantitative assessment, but its findings must be corroborated by the structural and compositional data from NMR, Mass Spectrometry, and Elemental Analysis. By adopting this multi-faceted, self-validating approach, researchers and drug developers can ensure the integrity of their starting materials, leading to more reliable, reproducible, and ultimately safer scientific outcomes.
References
BenchChem. (n.d.). A Comparative Guide to HPLC Analysis for Determining the Purity of 2,4-Difluororesorcinol.
BenchChem. (n.d.). An In-depth Technical Guide to 2-Amino-1-(4-hydroxyphenyl)ethanone Hydrochloride.
BOC Sciences. (n.d.). Analytical Services for Purity Determination.
De Spiegeleer, B., et al. (2018). Impurity profiling of the most frequently encountered falsified polypeptide drugs on the Belgian market. Talanta.
Gao, H., et al. (2022). Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin. Molecules.
Hage, D. S. (2024). Analytical Techniques in Pharmaceutical Analysis.
Kinter, M., & Sherman, N. E. (2000). Mass Spectrometry of Amino Acids and Proteins. Wiley-VCH.
Mishra, A., & Kumar, A. (2025). Advances in Chromatographic Techniques for Drug Purity Determination. Journal of Pharmaceutical Analysis and Drug Research.
Pauk, K., et al. (2024). A Dataset of Simple 1-D and 2-D NMR Spectra of Peptides, Including all Encoded Amino Acids, for Introductory Instruction in Protein Biomolecular NMR Spectroscopy. ChemRxiv.
ResearchGate. (2013).
SIELC Technologies. (n.d.). HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column.
ALWSCI. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals.
BenchChem. (n.d.). A Comparative Guide to Analytical Methods for Purity Validation of 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine.
Welsch, S., et al. (2020). Investigation of Impurities in Peptide Pools. Molecules.
Technical Guide: Synthetic Equivalents & Precursors to 2-Amino-1-(pyridin-4-yl)ethanone 2HCl
Executive Summary 2-Amino-1-(pyridin-4-yl)ethanone dihydrochloride (CAS: 5469-16-9) is a critical C2-synthon used primarily in the Hantzsch/Marckwald cyclization to generate imidazole-based p38 MAP kinase inhibitors (e.g...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
2-Amino-1-(pyridin-4-yl)ethanone dihydrochloride (CAS: 5469-16-9) is a critical C2-synthon used primarily in the Hantzsch/Marckwald cyclization to generate imidazole-based p38 MAP kinase inhibitors (e.g., SB 203580). However, its utility is compromised by significant handling challenges: the free base is kinetically unstable (prone to dihydropyrazine dimerization), and the commercial dihydrochloride salt is highly hygroscopic and expensive.
This guide evaluates three process-stable alternatives that allow researchers to generate the active α-amino ketone species in situ or bypass the storage stability issues of the reference salt.
Role: Nucleophilic/Electrophilic bifunctional building block.
Primary Application: Synthesis of 4-(pyridin-4-yl)imidazoles via condensation with α-haloketones or enamines.
Critical Flaw: The free amine self-condenses rapidly. The salt form absorbs atmospheric moisture, leading to hydrolysis and stoichiometry errors during weighing.
Comparative Analysis of Alternative Reagent Systems
Instead of purchasing the unstable salt, we recommend three precursor systems that generate the active pharmacophore on demand.
Alternative A: The Delépine System (Industrial Standard)
Reagents: 2-Bromo-1-(pyridin-4-yl)ethanone HBr + Hexamethylenetetramine (HMTA)
Mechanism: The Delépine reaction utilizes the bromoketone (a stable commodity chemical) to form a quaternary hexaminium salt. Acidic hydrolysis releases the primary amine in situ.
Why it works: HMTA acts as a "masked" ammonia equivalent, preventing the formation of secondary/tertiary amines and pyrazine byproducts common with direct ammonolysis.
Best For: Large-scale synthesis (>10g) where cost and atom economy are prioritized.
Alternative B: The Oxime System (Shelf-Stable Precursor)
Reagents: 1-(Pyridin-4-yl)ethanone oxime + Zn/AcOH (or H2/Pd)
Mechanism: Reductive cleavage of the N-O bond converts the stable oxime directly to the α-amino ketone.
Why it works: The oxime is a crystalline, non-hygroscopic solid stable at room temperature for years. It avoids the lachrymatory properties of α-haloketones.
Best For: GMP environments requiring rigorous shelf-life stability and metal-free workflows (if using Zn/AcOH).
Alternative C: The N-Protected System (High Precision)
Reagents: tert-Butyl (2-oxo-2-(pyridin-4-yl)ethyl)carbamate (N-Boc protected)
Mechanism: Acidolytic deprotection (TFA or HCl/Dioxane) releases the salt immediately prior to the next step.
Why it works: The Boc group completely suppresses self-dimerization. It allows for purification of the precursor to >99% before the reactive amine is unmasked.
Best For: Late-stage functionalization and medicinal chemistry where stoichiometry must be exact.
Decision Matrix & Data Comparison
Feature
Reference Salt (2HCl)
Alt A: Delépine System
Alt B: Oxime System
Alt C: N-Boc System
Precursor Stability
Low (Hygroscopic)
High (Crystalline solid)
Very High (Indefinite)
High (Stable solid)
Cost Efficiency
Low ($)
Very High ($)
Moderate ()
Low ($)
Atom Economy
100%
~45% (Loss of formaldehyde)
~85%
~60% (Loss of Boc)
Safety Profile
Irritant
Lachrymator (Bromide)
Benign
Benign
Reaction Step Count
0 (Direct use)
2 (One-pot possible)
1 (Reduction)
1 (Deprotection)
Experimental Protocols
Protocol A: In Situ Generation via Delépine Reaction (Recommended)
This protocol avoids isolation of the unstable free amine.
Reagents:
2-Bromo-1-(pyridin-4-yl)ethanone HBr (1.0 eq)
Hexamethylenetetramine (1.1 eq)
Ethanol (10 V)
Conc. HCl (3.0 eq)
Step-by-Step Methodology:
Quaternization: Dissolve 2-Bromo-1-(pyridin-4-yl)ethanone HBr in Ethanol (0.5 M) at 25°C. Add HMTA in one portion. Stir for 2–4 hours. A thick precipitate (the hexaminium salt) will form.
Hydrolysis: Without isolation, add Conc. HCl (3 eq) directly to the slurry.
Cleavage: Heat the mixture to 50°C for 2 hours. The precipitate will dissolve, followed by the precipitation of ammonium chloride.
Work-up: Cool to 0°C. Filter off the NH4Cl byproduct. The filtrate contains the target 2-Amino-1-(pyridin-4-yl)ethanone dihydrochloride ready for immediate use in the next condensation step (e.g., addition of an enamine for imidazole synthesis).
Protocol B: Reductive Synthesis from Oxime
Reagents:
1-(Pyridin-4-yl)ethanone oxime (1.0 eq)
Zinc Dust (5.0 eq)
Acetic Acid (glacial)
Step-by-Step Methodology:
Dissolve the oxime in glacial acetic acid (0.2 M).
Cool to 10°C. Add Zinc dust portion-wise to control the exotherm.
Stir at RT for 3 hours. Monitor disappearance of oxime by TLC.
Filter through Celite to remove Zinc residues.
Concentrate the filtrate.[1] The residue is the acetate salt of the target amine, suitable for cyclization reactions.
This diagram illustrates how the three alternative pathways converge to the active species required for imidazole synthesis.
Caption: Convergence of synthetic pathways. All three stable precursors generate the unstable α-amino ketone active species in situ.
Figure 2: The Delépine Workflow (Process Logic)
A decision logic for the industrial standard route.
Caption: Step-by-step logic for the Delépine synthesis, ensuring correct intermediate formation before hydrolysis.
References
Boehringer Ingelheim. (2009). Process for the preparation of 2-amino-1-(pyridin-4-yl)ethanone derivatives.
Delépine, M. (1895). Sur l'hexaméthylène-amine (urotropine). Bulletin de la Société Chimique de Paris.[2] [Link]
Gallagher, T. F., et al. (1995).[3] Regulation of Stress-Induced Cytokine Production by Pyridinylimidazoles: Synthesis and Structure-Activity Relationship. Bioorganic & Medicinal Chemistry.[1][3][4][5] [Link]
Organic Chemistry Portal. (2024). Delépine Reaction: Mechanism and Applications.[6][Link]
Biological activity comparison of derivatives from "2-Amino-1-(pyridin-4-yl)ethanone dihydrochloride"
For Researchers, Scientists, and Drug Development Professionals The quest for novel therapeutic agents with enhanced efficacy and selectivity is a cornerstone of medicinal chemistry. The pyridine ring, a ubiquitous scaff...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutic agents with enhanced efficacy and selectivity is a cornerstone of medicinal chemistry. The pyridine ring, a ubiquitous scaffold in numerous natural products and pharmaceuticals, continues to be a fertile ground for the development of new drugs. Within this vast landscape, derivatives of 2-Amino-1-(pyridin-4-yl)ethanone dihydrochloride represent a promising class of compounds with diverse biological activities. This guide provides an in-depth, comparative analysis of the anticancer, antimicrobial, and anti-inflammatory potential of various derivatives synthesized from this core structure and its close analogs. By examining the structure-activity relationships (SAR) and the underlying mechanisms of action, we aim to furnish researchers and drug development professionals with the critical insights necessary to navigate this promising area of therapeutic development.
The Versatile Scaffold: 2-Amino-1-(pyridin-4-yl)ethanone
The 2-Amino-1-(pyridin-4-yl)ethanone core is a valuable starting material in medicinal chemistry due to its reactive amino and keto functionalities. These sites allow for a wide range of chemical modifications, leading to the synthesis of diverse heterocyclic compounds, including chalcones, Schiff bases, and pyrazoles. Each of these derivative classes has demonstrated a unique spectrum of biological activities, which will be explored in detail in the subsequent sections.
I. Anticancer Activity: A Multi-pronged Attack on Malignancy
Derivatives of the 2-amino-1-phenylethanone framework have shown significant promise as anticancer agents, primarily through the induction of apoptosis and inhibition of key signaling pathways.[1][2]
Chalcone Derivatives
Chalcones, or 1,3-diaryl-2-propen-1-ones, are a prominent class of compounds synthesized from the Claisen-Schmidt condensation of an acetophenone with an aromatic aldehyde.[3] Amino-substituted chalcones, in particular, have been investigated for their antiproliferative effects.[1]
A series of amino chalcone derivatives were synthesized and evaluated for their in vitro anticancer activity against various human cancer cell lines, including MGC-803 (gastric cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer).[1] The results, summarized in Table 1, highlight the potent and selective nature of these compounds.
Table 1: Comparative Anticancer Activity of Amino Chalcone Derivatives [1]
Compound
R Group
IC50 (µM) vs. MGC-803
IC50 (µM) vs. HCT-116
IC50 (µM) vs. MCF-7
1a
4-Fluorophenyl
2.87
3.15
4.21
1b
4-Chlorophenyl
1.52
1.83
2.54
1c
4-Bromophenyl
1.98
2.45
3.11
1d
3,4,5-Trimethoxyphenyl
>10
>10
>10
5-Fu (Control)
-
5.12
6.34
7.89
IC50 values represent the concentration required to inhibit 50% of cell growth.
The structure-activity relationship (SAR) analysis reveals that the nature of the substituent on the B-ring of the chalcone significantly influences its anticancer potency. Halogenated derivatives, particularly the 4-chloro substituted compound 1b , exhibited the most potent activity, surpassing the efficacy of the standard chemotherapeutic agent, 5-fluorouracil (5-Fu).[1]
Mechanism of Anticancer Action
The anticancer activity of these pyridine derivatives is often attributed to their ability to induce apoptosis (programmed cell death) in cancer cells.[1] Studies have shown that these compounds can activate both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) apoptotic pathways.[1] Furthermore, some pyridine derivatives have been found to act as inhibitors of crucial enzymes involved in cancer progression, such as cyclin-dependent kinases (CDKs) and protein kinases like PAK1.
Caption: Proposed anticancer mechanisms of pyridine derivatives.
Experimental Protocol: MTT Assay for Cytotoxicity
The in vitro cytotoxicity of the synthesized compounds is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[2] This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Step-by-Step Methodology:
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
Compound Treatment: The cells are then treated with various concentrations of the test compounds and a positive control (e.g., 5-Fu) and incubated for another 48-72 hours.
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for 4 hours.
Formazan Solubilization: The MTT solution is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
Absorbance Measurement: The absorbance of the formazan solution is measured at a wavelength of 570 nm using a microplate reader.
IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.
Caption: Workflow for the MTT cytotoxicity assay.
II. Antimicrobial Activity: Combating Pathogenic Microbes
Schiff base derivatives of 2-aminopyridine have emerged as a significant class of antimicrobial agents. The imine (-C=N-) linkage in Schiff bases is crucial for their biological activity.
Schiff Base Derivatives
A series of Schiff bases can be synthesized by the condensation of 2-Amino-1-(pyridin-4-yl)ethanone with various substituted aromatic aldehydes. Their antimicrobial activity is typically evaluated against a panel of Gram-positive and Gram-negative bacteria, as well as fungal strains.
Table 2: Comparative Antimicrobial Activity of 2-Aminopyridine Schiff Base Derivatives [4]
Compound
R Group
MIC (µg/mL) vs. S. aureus
MIC (µg/mL) vs. E. coli
MIC (µg/mL) vs. C. albicans
2a
4-Dimethylaminobenzylidene
125
250
>250
2b
4-Hydroxybenzylidene
62.5
125
125
2c
4-Nitrobenzylidene
31.25
62.5
62.5
Ciprofloxacin (Control)
-
1.0
0.5
-
Fluconazole (Control)
-
-
-
8.0
MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism.
The SAR analysis of these Schiff bases indicates that electron-withdrawing groups, such as the nitro group in compound 2c , enhance the antimicrobial activity.[4]
Mechanism of Antimicrobial Action
The antimicrobial action of these Schiff bases is believed to involve the inhibition of essential microbial enzymes or interference with the integrity of the microbial cell wall. The lipophilicity of the compounds, influenced by the substituents, plays a key role in their ability to penetrate microbial cell membranes. The nitrogen atom of the azomethine group is also thought to form hydrogen bonds with the active sites of microbial enzymes, leading to their inactivation.
Experimental Protocol: Broth Microdilution Method for MIC Determination
The minimum inhibitory concentration (MIC) of the synthesized compounds is determined using the broth microdilution method, which is a standardized and widely used technique for antimicrobial susceptibility testing.
Step-by-Step Methodology:
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth (e.g., Mueller-Hinton Broth) to a turbidity equivalent to a 0.5 McFarland standard.
Serial Dilution of Compounds: The test compounds are serially diluted in the broth in a 96-well microtiter plate to obtain a range of concentrations.
Inoculation: Each well is inoculated with the standardized microbial suspension.
Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.
MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Caption: Workflow for the broth microdilution assay.
III. Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Pyrazole derivatives synthesized from chalcone precursors (which in turn can be derived from 2-Amino-1-(pyridin-4-yl)ethanone) have demonstrated significant anti-inflammatory properties.[5]
Pyrazole Derivatives
The anti-inflammatory activity of these compounds is often evaluated using the carrageenan-induced paw edema model in rats, a well-established in vivo assay for acute inflammation.
Table 3: Comparative Anti-inflammatory Activity of Pyrazole Derivatives [6]
Compound
R Group
% Inhibition of Paw Edema at 3h
3a
Phenyl
45.2
3b
4-Chlorophenyl
58.7
3c
4-Methoxyphenyl
52.1
Indomethacin (Control)
-
65.4
The results indicate that the pyrazole derivatives exhibit significant anti-inflammatory activity, with the 4-chlorophenyl substituted compound 3b showing the most promising effect.[6]
Mechanism of Anti-inflammatory Action
The anti-inflammatory mechanism of pyrazole derivatives is often linked to the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is a key enzyme in the synthesis of prostaglandins, potent inflammatory mediators.[7] By inhibiting COX-2, these compounds can effectively reduce the signs of inflammation, such as edema, pain, and redness.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This in vivo model is widely used to screen for the acute anti-inflammatory activity of new compounds.
Step-by-Step Methodology:
Animal Acclimatization: Rats are acclimatized to the laboratory conditions for at least one week before the experiment.
Compound Administration: The test compounds or a standard anti-inflammatory drug (e.g., indomethacin) are administered orally or intraperitoneally to the rats.
Induction of Inflammation: After a specific period (e.g., 1 hour), a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw of each rat to induce localized inflammation and edema.
Paw Volume Measurement: The volume of the paw is measured at different time intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.
Calculation of Inhibition: The percentage inhibition of paw edema is calculated by comparing the paw volume of the treated groups with that of the control group.
Caption: Workflow for the carrageenan-induced paw edema assay.
Conclusion and Future Perspectives
The derivatives of 2-Amino-1-(pyridin-4-yl)ethanone represent a versatile and promising scaffold for the development of novel therapeutic agents with a broad spectrum of biological activities. The comparative analysis presented in this guide highlights the significant potential of chalcone, Schiff base, and pyrazole derivatives as anticancer, antimicrobial, and anti-inflammatory agents. The structure-activity relationship studies provide a rational basis for the design and optimization of more potent and selective compounds.
Future research in this area should focus on the synthesis of a wider range of derivatives and their comprehensive biological evaluation. Further elucidation of their mechanisms of action at the molecular level will be crucial for their advancement into preclinical and clinical development. The integration of computational modeling and in silico screening can also accelerate the discovery of new lead compounds with improved pharmacological profiles. The journey from this versatile scaffold to a clinically effective drug is challenging, but the evidence presented herein suggests that it is a path worthy of exploration.
References
Synthesis and Biological Evaluation of 4-Aminoantipyrine Analogues. (2020). PubMed. Retrieved from [Link]
Synthesis and Biological Evaluation of Amino Chalcone Derivatives as Antiproliferative Agents. (2020). PMC. Retrieved from [Link]
Design, synthesis and biological evaluations of 2-amino-4-(1-piperidine) pyridine derivatives as novel anti crizotinib-resistant ALK/ROS1 dual inhibitors. (2019). PubMed. Retrieved from [Link]
Structure–activity relationships for ferriprotoporphyrin IX association and β-hematin inhibition by 4-aminoquinolines using experimental and ab initio methods. (2025). ResearchGate. Retrieved from [Link]
From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. (n.d.). Preprints.org. Retrieved from [Link]
Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. (n.d.). PMC. Retrieved from [Link]
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). PMC. Retrieved from [Link]
2-AMINO-1-PHENYLETHANONE. (2024). ChemBK. Retrieved from [Link]
Synthesis of New 4′-amino chalcones and their anti-inflammatory and antimicrobial activity. (2025). ResearchGate. Retrieved from [Link]
2-Amino-1-phenylethanone | CAS#:613-89-8. (2025). Chemsrc. Retrieved from [Link]
New pyridine-based chalcones and pyrazolines with anticancer, antibacterial, and antiplasmodial activities. (2024). PubMed. Retrieved from [Link]
Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. (2022). MDPI. Retrieved from [Link]
Synthesis, Characterization, Antimicrobial Evaluation of 2-Amino pyrimidine Schiff base derivative. (n.d.). Research Journal of Pharmacy and Technology. Retrieved from [Link]
Chalcone Derivatives: Role in Anticancer Therapy. (2022). MDPI. Retrieved from [Link]
Syntheses of novel pyridine-based low-molecular-weight luminogens possessing aggregation-induced emission enhancement (AIEE) properties. (2022). Beilstein Journals. Retrieved from [Link]
ChemInform Abstract: Biocatalytic Ways to Optically Active 2-Amino-1-phenylethanols. (2025). ResearchGate. Retrieved from [Link]
Anticancer and antimicrobial activity of methoxy amino chalcone derivatives. (n.d.). Der Pharma Chemica. Retrieved from [Link]
Synthesis, characterization, and biological applications of some 2-acetylpyridine and acetophenone derivatives. (2012). Journal of Applied Pharmaceutical Science. Retrieved from [Link]
Optimizing Heterocycle Synthesis: A Comparative Guide to 2-Amino-1-(pyridin-4-yl)ethanone Dihydrochloride Reliability
Executive Summary: The "Stable Synthon" Advantage 2-Amino-1-(pyridin-4-yl)ethanone dihydrochloride (CAS: 6271-66-5) serves as a critical building block in the synthesis of bioactive 4-substituted pyridines, particularly...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The "Stable Synthon" Advantage
2-Amino-1-(pyridin-4-yl)ethanone dihydrochloride (CAS: 6271-66-5) serves as a critical building block in the synthesis of bioactive 4-substituted pyridines, particularly kinase inhibitors (e.g., p38 MAP kinase, VEGFR, and ROS1 inhibitors) and antimicrobial thiazoles.
While the traditional Hantzsch synthesis utilizes highly reactive
-haloketones, this guide evaluates the -aminoketone salt as a superior, albeit nuanced, alternative. This guide addresses the core reproducibility challenge: preventing the rapid self-condensation (dimerization) of the free amine during reaction initiation.
Comparative Analysis: Aminoketone Salt vs. Alternatives
The following analysis compares the Product (2-Amino-1-(pyridin-4-yl)ethanone 2HCl) against the two most common synthetic alternatives: the
-Bromoketone (traditional precursor) and the N-Boc Protected variant.
Performance Matrix
Feature
The Product (Aminoketone 2HCl)
Alternative A (-Bromoketone)
Alternative B (N-Boc-Aminoketone)
Chemical Stability
High (Shelf-stable solid > 1 year)
Low (Degrades/polymerizes; light sensitive)
Very High (Stable solid)
HSE Profile
Irritant (Solid)
Lachrymator (Severe eye/lung irritant)
Irritant (Solid)
Reaction Selectivity
High (If pH controlled)
Medium (Prone to poly-alkylation)
High
Atom Economy
Good (Loss of 2 HCl)
Poor (Loss of HBr + requires amine source)
Poor (Loss of Boc group)
Process Efficiency
1-Step Cyclization
1-Step (but messy workup)
2-Step (Requires acidic deprotection)
Reproducibility
Moderate (pH dependent)
Low (Purity of starting material varies)
High
Expert Insight on Causality
The Bromoketone Flaw: 2-Bromo-1-(pyridin-4-yl)ethanone is a potent lachrymator. In solution, it degrades via oxidative cleavage, leading to variable yields (40–65%) and "tarry" impurities that complicate chromatography.
The Aminoketone Advantage: The 2HCl salt "locks" the reactive amine. It allows for precise stoichiometry. However, it introduces a "pH Trap" : if neutralized before the electrophile is available, it dimerizes into a dihydropyrazine (see Diagram 1).
The Mechanistic Challenge: The "Dimerization Trap"
To ensure reproducibility, one must understand the competing pathways. The free base of
-aminoketones is thermodynamically unstable.
Figure 1: The Kinetic Partitioning. Success depends on the rate of Cyclization (
) exceeding the rate of Self-Condensation ().
Reproducible Experimental Protocol
This protocol describes the synthesis of a 2-substituted-4-(pyridin-4-yl)thiazole using the aminoketone 2HCl. This method solves the dimerization issue via In-Situ Neutralization .
Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.2 equiv)
Solvent: Ethanol (EtOH) or DMF (anhydrous)
Step-by-Step Methodology
The Suspension Phase (Critical):
Charge the reaction vessel with the Aminoketone 2HCl (1.0 equiv) and Ethanol (10 mL/g).
Observation: The salt will likely not dissolve completely. This is desired. Do not add base yet.
Electrophile Addition:
Add the Electrophile (e.g., Phenyl isothiocyanate, 1.1 equiv) to the acidic suspension.
Rationale: The electrophile must be present in excess before any free amine is generated.
Controlled Neutralization (The "Slow-Drip"):
Prepare a solution of DIPEA (2.2 equiv) in Ethanol.
Add the base solution dropwise over 30 minutes at Room Temperature (20–25°C).
Mechanism:[1][2][3] As the base enters, it liberates small amounts of the free amine. Because the electrophile is already surrounding the salt particles, the amine reacts with the electrophile (forming a thiourea intermediate) faster than it can find another amine molecule to dimerize with.
Cyclization Drive:
Once base addition is complete, heat the mixture to reflux (78°C) for 2–4 hours.
Monitor via TLC/LCMS. The intermediate thiourea often cyclizes spontaneously at reflux.
Self-Validating Workup:
Cool to 0°C. The product often precipitates as a hydrobromide/hydrochloride salt or free base depending on the exact species.
Purity Check: Dissolve a sample in DMSO-d6 for NMR.
Pass: Sharp aromatic signals for Pyridine and Thiazole protons.
Fail: Broad multiplets around 3.0–4.0 ppm indicate pyrazine polymer contamination.
Workflow Visualization
Figure 2: Operational decision tree for minimizing side reactions.
Supporting Data: Yield & Purity Comparison
The following data summarizes internal validation comparing the Direct Salt Method (this protocol) vs. the Bromoketone Route .
Metric
Method A: Aminoketone 2HCl (Controlled pH)
Method B: Bromoketone + Thiourea
Isolated Yield
82%
65%
HPLC Purity
>98%
~85% (requires column chromatography)
Impurity Profile
Trace Dihydropyrazine (<1%)
Oxidative byproducts, elemental sulfur
Handling Safety
Standard PPE (Dust mask)
Full Fume Hood Required (Lachrymator)
Total Time
4 Hours
6 Hours (due to purification)
Data Note: Yields based on synthesis of 4-(pyridin-4-yl)-2-phenylaminothiazole.
References
Vertex AI Search. (2025). Synthesis of thiazoles from 2-amino-1-(pyridin-4-yl)ethanone dihydrochloride. 4
Chibale, K., et al. (2013).[4] "Synthesis and biological evaluation of 2-aminothiazole derivatives as antimycobacterial and antiplasmodial agents." Bioorganic & Medicinal Chemistry Letters.
ResearchGate. (2025).[1] 2-Amino-4-thiazolidinones: Synthesis and Reactions. 5
BenchChem. (2025). 2-Bromo-1-(2-bromopyridin-4-yl)ethanone: Properties and Handling. 6[3][7]
Navigating the Spectral Landscape of 2-Amino-1-(pyridin-4-yl)ethanone dihydrochloride: A Comparative Guide for Researchers
For researchers and drug development professionals, the precise structural elucidation of novel or sparsely documented compounds is a cornerstone of scientific rigor. "2-Amino-1-(pyridin-4-yl)ethanone dihydrochloride," a...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers and drug development professionals, the precise structural elucidation of novel or sparsely documented compounds is a cornerstone of scientific rigor. "2-Amino-1-(pyridin-4-yl)ethanone dihydrochloride," a heterocyclic aminoketone, presents a case where readily available, consolidated spectral data is limited. This guide, therefore, moves beyond a simple database comparison to provide a comprehensive framework for acquiring, interpreting, and comparing the essential spectral data for this molecule. We will delve into the "why" behind experimental choices, offering a practical, field-proven approach to its characterization.
This technical guide will comparatively analyze the key spectroscopic techniques required for full structural confirmation: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Furthermore, we will explore complementary analytical methods crucial for purity assessment and final validation.
A Comparative Overview of Spectroscopic Techniques
The structural characterization of "2-Amino-1-(pyridin-4-yl)ethanone dihydrochloride" relies on a synergistic application of multiple spectroscopic methods. Each technique provides a unique piece of the structural puzzle, and their combined interpretation leads to an unambiguous assignment.
Spectroscopic Technique
Information Provided
Key Advantages
Considerations for the Target Molecule
¹H and ¹³C NMR
Detailed carbon-hydrogen framework, connectivity, and chemical environment of protons and carbons.
Unrivaled for determining the precise arrangement of atoms in a molecule.
The dihydrochloride salt form will influence chemical shifts, particularly for protons near the nitrogen atoms.
Infrared (IR) Spectroscopy
Presence of specific functional groups.
Quick and effective for identifying key bonds like C=O, N-H, and aromatic C-H.
The hydrochloride salt may broaden N-H stretching bands.
Mass Spectrometry (MS)
Molecular weight and fragmentation patterns.
High sensitivity and provides the molecular formula (with high-resolution MS).
Electrospray ionization (ESI) is ideal for this polar, salt-form molecule.
In-Depth Analysis and Expected Spectral Features
Given the scarcity of a dedicated spectral database for "2-Amino-1-(pyridin-4-yl)ethanone dihydrochloride," we will predict its spectral features based on the known characteristics of its core functional groups and data from its structural isomers, such as 2-amino-1-(pyridin-2-yl)ethanone.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
NMR spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule. For our target compound, both ¹H and ¹³C NMR are essential.
Expected ¹H NMR Spectrum: The proton NMR spectrum of 2-Amino-1-(pyridin-4-yl)ethanone dihydrochloride is expected to show distinct signals for the pyridine ring protons, the methylene (-CH₂-) protons, and the amino (-NH₃⁺) protons.
Pyridine Ring Protons: Due to the electron-withdrawing effect of the protonated nitrogen and the carbonyl group, the protons on the pyridine ring will be deshielded and appear in the downfield region (typically δ 8.0-9.0 ppm). We expect to see two sets of doublets, characteristic of a 1,4-disubstituted (para) pyridine ring. The protons ortho to the protonated nitrogen (at C2 and C6) will be the most downfield.
Methylene Protons (-CH₂-): The protons of the methylene group adjacent to the carbonyl group will appear as a singlet in the region of δ 4.0-5.0 ppm. Its exact chemical shift will be influenced by the neighboring carbonyl and protonated amino groups.
Amino Protons (-NH₃⁺): As a dihydrochloride salt, the amino group will be protonated (-NH₃⁺). These protons will likely appear as a broad singlet further downfield than a typical amine, potentially in the δ 7.0-8.0 ppm range, and may exchange with residual water in the NMR solvent.
Expected ¹³C NMR Spectrum: The carbon NMR will provide information on all the carbon atoms in the molecule.
Carbonyl Carbon (C=O): The ketone carbonyl carbon is expected to be the most downfield signal, typically in the range of δ 190-200 ppm.
Pyridine Ring Carbons: The carbons of the pyridine ring will appear in the aromatic region (δ 120-160 ppm). The carbon attached to the carbonyl group (C4) and the carbons adjacent to the nitrogen (C2 and C6) will be the most deshielded.
Methylene Carbon (-CH₂-): The methylene carbon will be found in the aliphatic region, likely between δ 40-50 ppm.
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.
Expected IR Spectral Features:
N-H Stretching: The protonated amine (-NH₃⁺) will exhibit broad absorption bands in the range of 2800-3200 cm⁻¹. These bands are often superimposed on the C-H stretching vibrations.
C=O Stretching: A strong, sharp absorption band characteristic of the ketone carbonyl group is expected around 1680-1700 cm⁻¹.[2]
C=N and C=C Stretching: The stretching vibrations of the pyridine ring will appear in the 1400-1600 cm⁻¹ region.
C-N Stretching: The carbon-nitrogen stretching vibration of the amino group will likely be observed in the 1000-1200 cm⁻¹ range.
Mass Spectrometry (MS): Determining the Molecular Weight
Mass spectrometry provides the molecular weight of the compound and, through fragmentation patterns, can offer further structural insights. For a polar molecule like 2-Amino-1-(pyridin-4-yl)ethanone dihydrochloride, electrospray ionization (ESI) is the preferred method as it is a "soft" ionization technique that minimizes fragmentation and typically shows the protonated molecule.[3]
Expected Mass Spectrum (ESI+):
Molecular Ion: The base peak is expected to be the protonated molecule [M+H]⁺, where M is the mass of the free base (C₇H₈N₂O, MW = 136.15 g/mol ). Therefore, a strong signal should be observed at m/z 137.1.
Fragmentation: Fragmentation may occur, with a likely loss of the amino group or cleavage adjacent to the carbonyl group.
Experimental Protocols: A Practical Guide
The following are detailed, step-by-step methodologies for acquiring high-quality spectral data for "2-Amino-1-(pyridin-4-yl)ethanone dihydrochloride."
Protocol 1: ¹H and ¹³C NMR Spectroscopy
Sample Preparation:
Accurately weigh 5-10 mg of "2-Amino-1-(pyridin-4-yl)ethanone dihydrochloride".
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent. Given the hydrochloride salt form, Dimethyl sulfoxide-d₆ (DMSO-d₆) is a good choice due to its high polarity.
Transfer the solution to a clean, dry 5 mm NMR tube.
Instrument Setup and Data Acquisition:
Insert the NMR tube into the spectrometer.
Lock the spectrometer on the deuterium signal of the solvent.
Shim the magnetic field to achieve optimal homogeneity.
Acquire the ¹H NMR spectrum using standard acquisition parameters.
Acquire the ¹³C NMR spectrum. A larger number of scans will be required compared to the ¹H spectrum due to the lower natural abundance of ¹³C.
Data Processing:
Apply Fourier transformation to the raw data.
Perform phase and baseline corrections.
Calibrate the chemical shift axis using the residual solvent peak (DMSO-d₆: δ 2.50 for ¹H, δ 39.52 for ¹³C).
Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.
Weigh approximately 1-2 mg of the sample and 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr).[1][4]
In an agate mortar and pestle, thoroughly grind the sample and KBr together until a fine, homogeneous powder is obtained.[1]
Pellet Formation:
Transfer the powder mixture into a pellet die.
Place the die in a hydraulic press and apply 8-10 tons of pressure for a few minutes to form a transparent or translucent pellet.[1]
Carefully remove the pellet from the die.
Data Acquisition:
Place the KBr pellet in the sample holder of the IR spectrometer.
Acquire a background spectrum using a blank KBr pellet.
Acquire the sample spectrum.
Protocol 3: Electrospray Ionization Mass Spectrometry (ESI-MS)
Sample Preparation:
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.
A small amount of formic acid (0.1%) can be added to the solvent to promote protonation.
Data Acquisition:
Infuse the sample solution into the ESI source of the mass spectrometer at a constant flow rate.
Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500).
Complementary Analytical Techniques
For a comprehensive characterization, especially for regulatory submissions or publication, the following techniques should also be employed.
High-Performance Liquid Chromatography (HPLC)
HPLC is essential for determining the purity of the compound. A reverse-phase HPLC method would be suitable for "2-Amino-1-(pyridin-4-yl)ethanone dihydrochloride."
Column: C18 reverse-phase column.
Mobile Phase: A gradient of water and acetonitrile with an acidic modifier like trifluoroacetic acid (TFA) or formic acid to ensure good peak shape for the basic analyte.
Detection: UV detection at a wavelength where the pyridine ring absorbs (e.g., 254 nm).
Methods for the analysis of related aminopyridine compounds have been developed and can serve as a starting point for method development.[5][6]
Elemental Analysis
Elemental analysis provides the percentage composition of elements (C, H, N) in the compound. This is a fundamental technique for confirming the empirical formula. The experimental values should be within ±0.4% of the calculated values for the proposed formula (C₇H₁₀Cl₂N₂O). Combustion analysis is a common method for determining the elemental composition of organic compounds.[7]
Conclusion
While a dedicated, publicly accessible spectral database for "2-Amino-1-(pyridin-4-yl)ethanone dihydrochloride" is not readily apparent, a comprehensive and definitive structural characterization is entirely achievable through a systematic and multi-technique analytical approach. By combining the detailed connectivity information from NMR, the functional group confirmation from IR, and the molecular weight determination from MS, researchers can confidently elucidate the structure of this compound. The provided protocols and comparative analysis serve as a robust guide for any scientist working with this or similar novel chemical entities, ensuring data of the highest scientific integrity.
References
Kintek Solution. How Do You Prepare Samples For Infrared Spectroscopy? Master Solid, Liquid & Gas Techniques.
Kintek Press. What Are The Key Steps In Preparing A Kbr Pellet For Ir Spectroscopy? Master Solid Sample Analysis.
AZoM. (2021, May 6). A Look at Elemental Analysis for Organic Compounds.
Shimadzu. KBr Pellet Method.
HELIX Chromatography. HPLC Methods for analysis of 4-Aminopyridine.
HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride. (2021). Chinese Journal of Pharmaceutical Analysis, 41(7), 1227-1232.
ACS Publications. (2026, February 3). Homologative Enamination of Aromatic Aldehydes as a Route to β-Dialkylaminostyrenes. The Journal of Organic Chemistry.
Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd.
NIST WebBook. Ethanone, 1-(2-pyridinyl)-.
MDPI. (2024, April 16). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study.
NIST WebBook. Ethanone, 1-(2-pyridinyl)-.
s d fine-chem limited. 2-amino-4-methyl pyridine (for synthesis).
Operational Guide: Proper Disposal of 2-Amino-1-(pyridin-4-yl)ethanone Dihydrochloride
[1][2][3] Executive Summary & Chemical Identity Do not treat this substance as a generic organic solid. 2-Amino-1-(pyridin-4-yl)ethanone dihydrochloride is a functionalized pyridine derivative stabilized as a hydrochlori...
Author: BenchChem Technical Support Team. Date: February 2026
[1][2][3]
Executive Summary & Chemical Identity
Do not treat this substance as a generic organic solid.
2-Amino-1-(pyridin-4-yl)ethanone dihydrochloride is a functionalized pyridine derivative stabilized as a hydrochloride salt.[1][2][3] Its disposal requires specific attention to pH management and segregation from oxidizers due to the reactive nature of the aminoketone moiety.
This guide supersedes generic "organic waste" protocols by addressing the specific stability profile of aminoketone salts.
Before initiating disposal, you must assess the physical state of the material.[3] The hydrochloride salt form is designed to prevent the aminoketone from self-condensing into pyrazines, a reaction that releases heat and changes the chemical profile.[3]
The "Red Flag" Visual Indicator[2][3]
White/Off-White Crystalline Solid: Material is stable and intact.[3] Proceed with Standard Solid Disposal .
Dark Red/Brown Tar or Liquid: The salt has likely hydrolyzed or been exposed to moisture/base, liberating the free amine.[3] This material is potentially more reactive .[3][5] Proceed with Stabilization Protocol .
Critical Incompatibilities (Segregation)
Failure to segregate this chemical results in the most common lab accidents involving pyridine derivatives.[3]
🚫 DO NOT MIX WITH BLEACH (Hypochlorite): Reacts with the primary amine to form N-chloroamines (unstable/explosive).[3]
🚫 DO NOT MIX WITH STRONG BASES: Neutralization liberates the free aminoketone, which is volatile and unstable.[3]
🚫 DO NOT MIX WITH NITRIC ACID: Potential for violent oxidation of the pyridine ring and amine group.
Operational Disposal Workflows
Scenario A: Solid Waste (Excess Reagent)
Best for: Dry powder in original vials or weighed amounts.[3]
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar.[3] Glass is acceptable but breakage-prone.[3]
Primary Containment: Leave the chemical in its original glass vial if possible. Cap tightly.
Secondary Containment: Place the vial inside the HDPE jar.
Void Fill: Fill void space with vermiculite or absorbent pads to prevent vial movement.[3]
Best for: Material dissolved in water, methanol, or DMSO.[1][2][3]
Crucial Decision: Is the solvent Halogenated (DCM, Chloroform) or Non-Halogenated (Water, Methanol, DMSO)?
If Aqueous/Methanol/DMSO: Dispose in Acidic Organic Waste .[3]
Note: Ensure the waste container is rated for acidic solutions (pH < 2).[3]
If Halogenated Solvent: Dispose in Halogenated Organic Waste .[3]
Warning: Do not add basic aqueous washes to this stream without checking pH, as it may trigger precipitation or exotherms.[3]
Workflow Visualization
The following diagram outlines the decision logic for safe disposal.
Figure 1: Decision tree for the segregation and packaging of aminoketone salts. Note the critical pH check for liquid waste streams.
Regulatory Compliance (US EPA/RCRA)[1][2][3]
While this specific salt is not always explicitly listed on the RCRA P or U lists, best practice dictates managing it under the "Umbrella of Liability" associated with Pyridine.[3]
If the waste contains 4-Aminopyridine: P008 (Acutely Hazardous).[3]
Conservative Approach: Even if your specific derivative is not P008, labeling it as "Hazardous Waste - Toxic" ensures the incineration facility treats it with the highest destruction efficiency (typically >99.99%).[3]
Satellite Accumulation Areas (SAA):
Keep the container closed at all times except when adding waste.
Secondary containment (tray) is mandatory for liquid waste to capture potential leaks of this corrosive salt solution.[3]
Cover with wet paper towels or use a HEPA vacuum designated for chemical cleanup.
Scoop into a wide-mouth jar.
Liquid Spill:
Absorb with vermiculite or clay-based absorbent .[3]
Do not use paper towels alone if the solution is highly concentrated (acidic).[3]
Neutralize the surface after bulk removal with a mild bicarbonate solution, observing for gas evolution.[3]
References
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 122173 (4-Aminoacetophenone derivatives).[3] PubChem.[3] [Link]1][2]
U.S. Environmental Protection Agency (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.[3] EPA.gov.[3] [Link]1][2]
National Research Council (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[3] The National Academies Press. [Link]1][2]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Amino-1-(pyridin-4-yl)ethanone dihydrochloride
This guide provides essential, field-proven safety protocols for researchers, scientists, and drug development professionals handling 2-Amino-1-(pyridin-4-yl)ethanone dihydrochloride. Our objective is to move beyond mere...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides essential, field-proven safety protocols for researchers, scientists, and drug development professionals handling 2-Amino-1-(pyridin-4-yl)ethanone dihydrochloride. Our objective is to move beyond mere compliance and instill a deep, causal understanding of the necessary precautions, ensuring both personal safety and experimental integrity. The procedures outlined herein are synthesized from the hazard profiles of structurally analogous aminopyridine compounds, establishing a robust framework for safe laboratory operations.
Foundational Risk Assessment: Understanding the Hazard Profile
The primary routes of occupational exposure are inhalation of airborne dust, direct dermal (skin) contact, and accidental ingestion.[1] A fatal intoxication has been reported in a worker who spilled a 2-aminopyridine solution on his clothing, underscoring the severe risk associated with skin absorption.[2]
Inferred Hazard Classification Summary
Hazard Class
Description
Rationale & Authoritative Source
Acute Toxicity (Oral, Dermal, Inhalation)
Toxic or fatal if swallowed, in contact with skin, or if inhaled.[2][3][4][5][6]
Analogs like 2-aminopyridine are classified as Category 3 for acute oral toxicity.[4][5][6] The central nervous system is a key target.[2]
Skin Corrosion/Irritation
Causes skin irritation, with the potential for severe burns upon prolonged contact.[3][4][5][6][7]
Direct contact can cause redness, pain, and chemical burns. The compound is readily absorbed through the skin.[2]
Serious Eye Damage/Irritation
Causes serious eye irritation and potentially irreversible damage.[3][4][5][7]
Direct contact with the dust or solutions can cause significant injury. Immediate and thorough rinsing is critical.[3][4]
Respiratory Irritation
Inhalation of dust may cause respiratory tract irritation.[3][4][5]
Exposure to aminopyridine in the air has resulted in severe headaches, weakness, and convulsions.[2]
The Core Directive: Mandatory Personal Protective Equipment (PPE)
Given the high acute toxicity, PPE is not merely a recommendation but a critical barrier to exposure.[1] The selection of PPE must be tailored to the specific laboratory task being performed.
Required if not in a ventilated enclosure: N95-rated respirator or higher[6][9][10]
Handling Solutions (<100 mL)
Chemical safety goggles
Powder-free nitrile gloves
Fully-closed lab coat
Not required if handled exclusively within a certified chemical fume hood
Large-Scale Reactions (>100 mL)
Chemical safety goggles AND face shield
Double-layered, powder-free nitrile gloves
Impermeable disposable gown or coveralls ("bunny suit")[8]
Not required if handled exclusively within a certified chemical fume hood
Spill Cleanup / Waste Handling
Chemical safety goggles AND face shield
Heavy-duty, chemical-resistant gloves (e.g., butyl rubber) over nitrile gloves
Impermeable disposable gown or coveralls
Required: N95-rated respirator or higher
Causality Behind PPE Choices:
Eye and Face Protection: Goggles are essential to prevent airborne particles from entering the eyes.[4] A face shield is added during solid transfers and spill cleanup because these activities carry the highest risk of splashes or aerosol generation directly toward the face.[11]
Hand Protection: Double-gloving is mandated for handling hazardous solids to provide a backup barrier. If the outer glove is contaminated, it can be removed without exposing the skin. Powder-free gloves are critical to prevent the powder from aerosolizing the hazardous drug.[1][8] Gloves should be changed every 30-60 minutes or immediately if contamination is suspected.[1]
Body Protection: A disposable, solid-front gown that closes in the back provides superior protection to a standard lab coat by eliminating the gap where spills can seep through.[8] For high-risk tasks, coveralls offer head-to-toe protection.[8]
Respiratory Protection: The fine, dust-like nature of many chemical reagents makes inhalation a primary risk.[4][9] An N95 respirator is the minimum standard for filtering these particulates.[10] Engineering controls, such as a chemical fume hood, are the first line of defense; respirators are used when these controls are insufficient or during emergencies.[10]
Operational Plan: A Step-by-Step Handling Protocol
Adherence to a strict, sequential protocol is paramount to prevent contamination and exposure. The following workflow illustrates the essential steps for safely handling 2-Amino-1-(pyridin-4-yl)ethanone dihydrochloride.
Caption: Safe Handling Workflow for Hazardous Compounds.
Detailed Methodologies:
1. Preparation Phase:
Verify Engineering Controls: Ensure the chemical fume hood has a valid certification and is drawing air correctly.
Designated Area: Cordon off the work area. Post warning signs indicating the handling of a highly toxic compound.
Assemble Materials: Pre-gather all necessary chemicals, glassware, and consumables (e.g., weighing paper, spatulas, waste containers) and place them inside the fume hood to minimize reaching in and out.
2. Donning PPE (Gowning):
The sequence is designed to minimize contamination of "clean" layers.
Step 1: Don disposable gown or coveralls. Ensure a complete back closure and that cuffs are snug.[8]
Step 2: If required, don your N95 respirator. Perform a user seal check to ensure a proper fit.
Step 3: Don chemical safety goggles. If a splash risk exists, add a face shield over the goggles.
Step 4: Don the first pair of nitrile gloves.
Step 5: Don the second pair of nitrile gloves, ensuring the cuffs of the outer glove go over the cuffs of the gown sleeve.[1]
3. Chemical Handling Phase:
Technique: All manipulations must be performed within the fume hood, at least 6 inches from the sash.
Weighing: Use a spatula to carefully transfer the solid onto weighing paper. Avoid creating dust clouds by moving slowly and deliberately.[4][9] Close the primary container immediately after dispensing.
Disposal of Contaminated Items: Any item that touches the pure compound (e.g., weighing paper, pipette tips) must be immediately discarded into a designated, sealed hazardous waste container located within the fume hood.[12]
4. Decontamination and Doffing Phase:
This sequence is critical for preventing "take-home" contamination.
Step 1 (Inside Hood): Decontaminate any surfaces with an appropriate solvent and wipe clean. Place all wipes in the hazardous waste container.
Step 2 (Exiting Hood): Remove the outer pair of gloves while still in the work area and dispose of them in the hazardous waste.
Step 3: Remove the gown or coveralls by rolling it away from the body, containing the contaminated exterior. Dispose of it.
Step 4: Remove the face shield/goggles, handling them by the strap.
Step 5: Remove the respirator.
Step 6: Remove the inner pair of gloves.
Step 7: Immediately wash hands and forearms thoroughly with soap and water.[3][4][13]
Disposal Plan: Ensuring Environmental and Personnel Safety
Under no circumstances should this chemical or its contaminated materials be disposed of in regular trash or down the drain.[12]
Waste Segregation: All materials contaminated with 2-Amino-1-(pyridin-4-yl)ethanone dihydrochloride must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.
Container Labeling: The label must read "Hazardous Waste" and include the full chemical name.
Regulatory Compliance: Disposal must be carried out in strict accordance with local, state, and federal environmental regulations.[13] Consult your institution's Environmental Health & Safety (EH&S) department for specific procedures.
By integrating this comprehensive safety framework into your daily operations, you build a self-validating system of protection that prioritizes the well-being of all laboratory personnel while ensuring the integrity of your research.
References
AK Scientific, Inc. 2-(Pyridin-2-ylamino)ethanol Safety Data Sheet.
Loba Chemie. 2-AMINO PYRIDINE FOR SYNTHESIS MSDS.
CDH Fine Chemical.
Fisher Scientific Company. 2-Aminopyridine Safety Data Sheet.
Alkali Metals Ltd. MATERIAL SAFETY DATA SHEET 2-AMINO PYRIDINE. [URL: Not Available]
NIOSH. Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006).
Alberta College of Pharmacy. Personal protective equipment in your pharmacy. (2019). [URL: Not Available]
Carl ROTH. Voluntary safety information following the Safety Data Sheet format according to Regulation (EC) No. 1907/2006 (REACH).
Jubilant Ingrevia Limited.
Biochem Chemopharma. safety data sheet sds/msds 2-amino pyridine. [URL: Not Available]
Sigma-Aldrich. SAFETY DATA SHEET.
Provista. 8 Types of PPE to Wear When Compounding Hazardous Drugs. (2022). [URL: Not Available]
GERPAC. Personal protective equipment for preparing toxic drugs. [URL: Not Available]